3-(4-Fluoro-3-methylphenyl)propanoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOSAIKMFNNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674007 | |
| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881189-64-6 | |
| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(4-fluoro-3-methylphenyl)propanoic acid. Given the limited availability of direct experimental data for this specific compound, this document integrates known information with expert analysis of analogous structures to offer valuable insights for its application in research and development.
Introduction and Overview
This compound, with CAS Number 881189-64-6, is a substituted aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a fluorinated and methylated phenyl ring, makes it a molecule of interest in medicinal chemistry and materials science. Phenylpropanoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine and methyl substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.
This guide will delve into the known and predicted properties of this compound, offering a foundational understanding for researchers exploring its potential applications.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in any experimental setting. The following table summarizes the key identifiers and known properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 881189-64-6 | Molbase |
| Molecular Formula | C₁₀H₁₁FO₂ | Molbase |
| Molecular Weight | 182.19 g/mol | Molbase |
| Physical Form | Solid | - |
| Purity | >95% | Commercial Suppliers |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous compounds.
Proposed Synthesis Workflow
A common and effective method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative. This two-step process would involve a Perkin or Knoevenagel condensation followed by reduction.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Conceptual Protocol
Step 1: Knoevenagel Condensation to form 3-(4-Fluoro-3-methylphenyl)acrylic acid
-
Rationale: This step creates the carbon-carbon double bond necessary for the subsequent reduction. The use of malonic acid with pyridine and a catalytic amount of piperidine is a standard procedure for this transformation.
-
Procedure:
-
To a solution of 4-fluoro-3-methylbenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the crude 3-(4-fluoro-3-methylphenyl)acrylic acid.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
-
Step 2: Hydrogenation to this compound
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the double bond of the acrylic acid side chain without affecting the aromatic ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
-
Procedure:
-
Dissolve the 3-(4-fluoro-3-methylphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the desired this compound. The product can be further purified by recrystallization if necessary.
-
Expected Reactivity
The primary sites of reactivity for this compound are the carboxylic acid group and the aromatic ring.
-
Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), amidation (reaction with an amine, often requiring activation of the carboxylic acid), and reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Aromatic Ring: The fluorine and methyl substituents will direct electrophilic aromatic substitution reactions. The overall directing effect will be a combination of the ortho,para-directing methyl group and the ortho,para-directing but deactivating fluorine atom.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
-
~7.0-7.2 ppm (m, 2H): Aromatic protons. The substitution pattern will lead to complex splitting patterns. One proton will be a doublet of doublets, and the other a multiplet.
-
~6.9 ppm (t, 1H): Aromatic proton coupled to the fluorine atom.
-
~2.9 ppm (t, 2H): Methylene protons alpha to the aromatic ring (-CH₂-Ar).
-
~2.6 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).
-
~2.3 ppm (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~178-180 ppm: Carbonyl carbon of the carboxylic acid.
-
~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to the fluorine atom.
-
~130-140 ppm: Quaternary aromatic carbons.
-
~115-130 ppm: Aromatic CH carbons.
-
~35 ppm: Methylene carbon alpha to the carbonyl group.
-
~30 ppm: Methylene carbon alpha to the aromatic ring.
-
~15-20 ppm: Methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): m/z = 182.19
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 137.
-
Benzylic cleavage to give a fragment corresponding to the fluoromethylbenzyl cation.
-
McLafferty rearrangement is possible, leading to characteristic fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.
-
~1000-1100 cm⁻¹: C-F stretch.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Caption: A standard workflow for the purification and characterization of this compound.
Applications and Biological Significance
Phenylpropanoic acid derivatives are a well-established class of compounds in drug discovery. The introduction of fluorine into drug candidates can offer several advantages, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life in vivo.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Modified Lipophilicity: The effect of fluorine on lipophilicity can be complex and is position-dependent, allowing for fine-tuning of a molecule's pharmacokinetic properties.
Given these properties, this compound is a promising building block for the synthesis of novel therapeutic agents, particularly in the areas of:
-
Anti-inflammatory Drugs: As an analogue of known NSAIDs.
-
Anticancer Agents: Phenylpropanoic acid scaffolds have been explored for their cytotoxic activity against various cancer cell lines.
-
Neurological Disorders: Modification of the phenylpropanoic acid core has led to compounds with activity in the central nervous system.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted carboxylic acids should be followed. Based on data for analogous compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research involving this compound progresses, it is anticipated that a more detailed experimental profile will become available, further elucidating its unique properties and utility.
An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-(4-Fluoro-3-methylphenyl)propanoic acid. As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data. Each section integrates theoretical principles with practical, field-proven insights into experimental design, data acquisition, and spectral interpretation, establishing a self-validating framework for the characterization of this and structurally related molecules.
Introduction and Molecular Structure
This compound (C₁₀H₁₁FO₂) is a carboxylic acid derivative featuring a substituted aromatic ring. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the propanoic acid side chain, creates a unique electronic and structural environment. Spectroscopic analysis is therefore essential to confirm the precise substitution pattern and verify the integrity of the aliphatic chain.
This guide will dissect the predicted spectroscopic signature of the molecule, providing researchers with the necessary framework to interpret experimental data, troubleshoot analytical challenges, and ensure the quality of their materials.
To facilitate discussion, the atoms in the molecule are systematically numbered as shown below. This numbering will be used for all NMR peak assignments.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular connectivity and confirm isomeric purity.
¹H NMR Spectroscopy: A Detailed Prediction
Expertise & Experience: The choice of a deuterated solvent is critical in ¹H NMR. For carboxylic acids, solvents like deuterated chloroform (CDCl₃) are common, but the acidic proton (on the -COOH group) may exhibit a very broad signal or exchange with trace amounts of water, sometimes disappearing entirely.[1][2] Using a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) will result in a sharper, more reliable signal for the acidic proton at a more downfield position (~12 ppm). For this guide, we will predict the spectrum in CDCl₃, which is most common for general organic analysis.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H (Carboxylic Acid) | ~11.0 - 12.0 | Broad Singlet | - | 1H |
| H-5 | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.4, 2.4 | 1H |
| H-6 | ~6.98 | Multiplet (m) | - | 1H |
| H-3 | ~6.95 | Doublet of Doublets (dd) | J ≈ 8.4, 4.8 | 1H |
| H-7 (α-CH₂) | ~2.95 | Triplet (t) | J ≈ 7.6 | 2H |
| H-8 (β-CH₂) | ~2.68 | Triplet (t) | J ≈ 7.6 | 2H |
| H-10 (CH₃) | ~2.25 | Singlet | - | 3H |
Interpretation and Causality:
-
Aromatic Region (δ 6.9-7.1 ppm): The three protons on the aromatic ring exhibit distinct signals due to their unique electronic environments. The fluorine atom strongly influences the shifts of adjacent protons. H-3 and H-5 are coupled to the fluorine nucleus, which would introduce additional splitting (this is often complex and may not be fully resolved). H-5 is expected to be slightly further downfield due to its para relationship to the electron-donating alkyl chain and ortho to the fluorine. The signals are predicted to be complex multiplets or overlapping doublet of doublets.[3][4][5]
-
Aliphatic Chain (δ 2.6-3.0 ppm): The two methylene groups (C7 and C8) form a classic triplet-triplet pattern. The H-7 protons, being adjacent to the aromatic ring (benzylic), are deshielded and appear further downfield (~2.95 ppm) compared to the H-8 protons.[6] The H-8 protons are adjacent to the electron-withdrawing carbonyl group, placing them at ~2.68 ppm. They couple with each other, resulting in two triplets with an expected coupling constant of ~7.6 Hz.
-
Methyl Group (δ 2.25 ppm): The methyl protons (H-10) are attached to the aromatic ring and are expected to appear as a sharp singlet around 2.25 ppm.
-
Carboxylic Acid Proton (δ ~11-12 ppm): This proton is highly deshielded due to its attachment to two electronegative oxygen atoms. Its signal is typically broad due to hydrogen bonding and chemical exchange.[7]
Trustworthiness: The integration values (1:1:1:2:2:3) provide a self-validating check. The ratio of aromatic to aliphatic to methyl protons should be 3:4:3, confirming the presence and integrity of all key structural components.
¹³C NMR Spectroscopy: A Detailed Prediction
Expertise & Experience: A standard proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents. The large electronegativity of fluorine not only shifts the carbon it is attached to (C-4) significantly downfield but also influences the shifts of the ortho and para carbons through C-F coupling.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-9 (C=O) | ~179.0 | Carboxylic acid carbonyl, highly deshielded.[6][8] |
| C-4 (C-F) | ~161.0 (d, ¹JCF ≈ 245 Hz) | Directly attached to F, large C-F coupling. |
| C-1 | ~137.0 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon, small coupling to F. |
| C-2 | ~132.0 (d, ³JCF ≈ 5 Hz) | Quaternary carbon, small coupling to F. |
| C-5 | ~129.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH. |
| C-6 | ~125.0 | Aromatic CH. |
| C-3 | ~116.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH, large coupling to F. |
| C-8 (β-CH₂) | ~35.5 | Aliphatic carbon. |
| C-7 (α-CH₂) | ~30.0 | Aliphatic carbon. |
| C-10 (CH₃) | ~16.0 | Methyl carbon. |
Interpretation and Causality:
-
Carbonyl Carbon (C-9): The sp²-hybridized carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179.0 ppm.[8]
-
Aromatic Carbons (δ 116-161 ppm): The chemical shifts in this region are governed by the substituents. C-4, directly bonded to the highly electronegative fluorine, will show a large downfield shift and a strong one-bond coupling constant (¹JCF).[7][9] The other aromatic carbons will show smaller C-F couplings over two, three, and four bonds. The expected shifts are based on additive models for substituted benzenes.[10][11]
-
Aliphatic and Methyl Carbons (δ 16-36 ppm): The methylene carbons of the propanoic acid chain (C-7 and C-8) and the methyl carbon (C-10) appear in the upfield region, consistent with sp³-hybridized carbons.[8]
Infrared (IR) Spectroscopy
Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a powerful technique for analyzing solid or liquid samples with minimal preparation.[12][13] It relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for obtaining a high-quality spectrum of a solid powder. The resulting spectrum reveals the presence of key functional groups based on their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad |
| ~2950 | C-H stretch (Aliphatic) | Medium |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1610, ~1500 | C=C stretch (Aromatic Ring) | Medium to Weak |
| ~1250 | C-O stretch | Strong |
| ~1150 | C-F stretch | Strong |
Interpretation and Causality:
-
O-H Stretch (2500-3300 cm⁻¹): The most prominent feature for a carboxylic acid is the extremely broad absorption band for the O-H stretch, which arises from extensive hydrogen bonding in the dimeric form of the acid.[14]
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch is definitive for the carboxylic acid group. Its exact position can be influenced by conjugation and hydrogen bonding.[15]
-
C-H Stretches (~2950 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methyl and methylene groups.
-
Aromatic and C-F Stretches: The aromatic C=C stretching vibrations appear in the 1500-1610 cm⁻¹ region. A strong band around 1150 cm⁻¹ is anticipated for the C-F bond stretch.[16]
Figure 2: A typical workflow for the complete spectroscopic characterization of an organic compound.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.[17][18] For carboxylic acids, running in negative ion mode is often advantageous, as they readily lose a proton to form the [M-H]⁻ ion. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Predicted HRMS Data
-
Molecular Formula: C₁₀H₁₁FO₂
-
Exact Mass (Monoisotopic): 182.0743
-
Predicted Ion (ESI Negative Mode): [M-H]⁻
-
Predicted m/z: 181.0665
Interpretation and Causality:
The primary goal of HRMS is to confirm the elemental composition. The experimentally observed mass of the deprotonated molecule ([M-H]⁻) should match the calculated value (181.0665) to within a very low tolerance (typically < 5 ppm). This provides definitive proof of the molecular formula.
While ESI is a soft technique, some fragmentation can occur. A potential fragmentation pathway for this molecule involves the loss of the carboxyl group (-COOH, 45 Da), which can be a diagnostic peak.[8][19][20]
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[21][22][23]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument protocols.
ATR-FTIR Spectroscopy
-
Ensure the diamond ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.[24]
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[25][26]
ESI-HRMS Analysis
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol.
-
Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in an appropriate solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode or a trace of ammonium hydroxide for negative mode).[27][28]
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the mass spectrum in the desired polarity mode (negative mode is recommended for the [M-H]⁻ ion).
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and HRMS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy offers rapid verification of the critical carboxylic acid and C-F functional groups. Finally, HRMS validates the elemental composition with high precision. This guide provides the predicted data and underlying scientific principles to serve as an authoritative reference for the analysis and quality control of this important chemical entity.
References
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- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 20. youtube.com [youtube.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. pubs.acs.org [pubs.acs.org]
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- 24. utsc.utoronto.ca [utsc.utoronto.ca]
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- 27. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 28. ESI Accurate Mass | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unraveling the Enigmatic Mechanism of 3-(4-Fluoro-3-methylphenyl)propanoic Acid: A Technical Guide for Researchers
preface
In the landscape of contemporary drug discovery and development, small molecules with nuanced structural modifications often present both profound opportunities and significant challenges. 3-(4-Fluoro-3-methylphenyl)propanoic acid, a compound characterized by its fluorinated and methylated phenyl ring linked to a propanoic acid moiety, stands as one such molecule of interest. Despite its well-defined chemical structure, its precise mechanism of action at the molecular level remains largely uncharacterized in publicly available literature.
This technical guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activities of this and similar compounds. Recognizing the current informational gap, this document will not present a definitive, validated mechanism of action. Instead, it will adopt a hypothesis-driven approach, leveraging established knowledge of structurally analogous phenylpropanoic acid derivatives to propose potential mechanisms and outline a comprehensive, field-proven experimental framework for their validation.
Our objective is to provide a robust intellectual and methodological scaffold that will empower researchers to systematically elucidate the biological targets and signaling pathways of this compound. By wedding theoretical postulation with rigorous experimental design, this guide aims to transform the unknown into the knowable, paving the way for potential therapeutic applications.
Hypothesized Mechanisms of Action: An Evidence-Based Postulation
Based on the extensive body of research on phenylpropanoic acid derivatives, we can infer several plausible mechanisms of action for this compound. The presence of the arylpropionic acid scaffold is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), while fluorination and methylation can modulate binding affinity and metabolic stability, potentially steering the molecule towards other targets.
Primary Hypothesis: Cyclooxygenase (COX) Inhibition
The most direct mechanistic hypothesis is that this compound functions as a cyclooxygenase (COX) inhibitor. The propanoic acid side chain is a common feature of many NSAIDs that competitively inhibit the binding of arachidonic acid to the active site of COX-1 and COX-2, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.
Secondary Hypothesis: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylpropanoic acid derivatives have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism. The introduction of a fluorine atom has been shown to enhance the transactivation activity of some phenylpropanoic acid-type PPAR pan agonists.
Exploratory Hypotheses: Novel Target Engagement
The unique substitution pattern of this compound may also direct it toward less common targets for this scaffold. These could include:
-
Antimicrobial or Anticancer Activity: Various functionalized phenylpropanoic acid derivatives have demonstrated cytotoxic effects against microbial pathogens and cancer cell lines.
-
Enzyme Inhibition: The molecule could potentially inhibit other enzymes, such as acetylcholinesterase or butyrylcholinesterase, as has been observed with some cinnamic and phenylpropionic acid derivatives.
A Framework for Experimental Validation
To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This framework is designed to be a self-validating system, where each stage of the investigation builds upon the findings of the previous one.
Tier 1: Initial Target Class Screening
The initial phase focuses on broad, cell-free and cell-based assays to determine the general class of biological activity.
Experimental Protocol: COX Inhibition Assay
-
Objective: To determine if this compound inhibits COX-1 and/or COX-2 activity.
-
Methodology:
-
Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to generate a dose-response curve.
-
Incubate purified ovine or human COX-1 and COX-2 enzymes with the compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Include a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the potency and selectivity of the compound.
Experimental Protocol: PPARγ Transactivation Assay
-
Objective: To assess the ability of this compound to activate PPARγ.
-
Methodology:
-
Use a cell-based reporter gene assay. A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector for the human PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treat the transfected cells with varying concentrations of this compound.
-
Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value to determine the potency of the compound as a PPARγ agonist.
Data Presentation: Initial Screening Results
| Assay | Endpoint | This compound | Positive Control |
| COX-1 Inhibition | IC50 (µM) | TBD | Ibuprofen: [Value] |
| COX-2 Inhibition | IC50 (µM) | TBD | Celecoxib: [Value] |
| PPARγ Transactivation | EC50 (µM) | TBD | Rosiglitazone: [Value] |
Tier 2: Elucidation of Cellular Effects and Signaling Pathways
If the initial screening assays yield positive results, the next tier of experiments will investigate the compound's effects in a more complex biological context and begin to map the downstream signaling pathways.
Experimental Workflow: Investigating Anti-Inflammatory Signaling
Caption: Workflow for assessing the anti-inflammatory effects of the compound in a cellular context.
Experimental Protocol: Downstream PPARγ Target Gene Expression
-
Objective: To confirm PPARγ activation by measuring the expression of known target genes.
-
Methodology:
-
Use a relevant cell line, such as adipocytes (e.g., 3T3-L1) or macrophages.
-
Treat the cells with an effective concentration of this compound (determined from the transactivation assay).
-
After an appropriate treatment duration, isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of PPARγ target genes (e.g., CD36, FABP4, LPL).
-
Normalize the gene expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.
Tier 3: In Vivo Model Validation
The final stage of this validation framework involves testing the most promising hypothesized mechanism of action in a relevant animal model.
Experimental Workflow: In Vivo Anti-Inflammatory Efficacy
Caption: In vivo workflow to evaluate the anti-inflammatory potential of the compound.
Concluding Remarks and Future Directions
The elucidation of the mechanism of action for a novel compound like this compound is a systematic endeavor that begins with informed hypotheses and proceeds through rigorous, multi-tiered experimental validation. This guide provides a comprehensive roadmap for such an investigation, grounded in the established pharmacology of structurally related molecules.
The proposed experimental cascades, from initial target screening to in vivo efficacy studies, are designed to be both logical and adaptable. Researchers should be prepared for unexpected findings that may necessitate a re-evaluation of the initial hypotheses and the exploration of alternative biological targets. Ultimately, the systematic application of these methodologies will illuminate the therapeutic potential of this compound and contribute to the broader understanding of the structure-activity relationships within the phenylpropanoic acid class of compounds.
A Technical Guide to the Anticipated Biological Activity of 3-(4-Fluoro-3-methylphenyl)propanoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 3-(4-Fluoro-3-methylphenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from the well-established class of arylpropanoic acids to propose a logical framework for its investigation. We will delve into the probable mechanisms of action, beginning with the most likely target, the cyclooxygenase (COX) enzymes, and extending to other potential biological interactions. This guide is intended to serve as a foundational resource for researchers, offering detailed, field-proven experimental protocols to systematically characterize the bioactivity of this compound and unlock its therapeutic potential.
Introduction: Unveiling a Novel Arylpropanoic Acid Derivative
This compound is a small molecule belonging to the arylpropanoic acid class of compounds. While specific biological data for this compound is not yet publicly available, its structural similarity to a class of well-characterized therapeutic agents, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), provides a strong rationale for its investigation as a bioactive agent.[1][2] The presence of a propanoic acid moiety attached to a substituted phenyl ring is the hallmark of this class, which includes widely used drugs such as ibuprofen and naproxen.[3]
The defining characteristic of arylpropanoic acids is their ability to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] This guide will, therefore, focus on the probable anti-inflammatory properties of this compound, while also exploring other potential biological activities that have been attributed to this class of compounds, including anticancer and antimicrobial effects.
The Primary Hypothesis: A Cyclooxygenase Inhibitor
The most probable biological activity of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
The Cyclooxygenase Pathway: A Target for Intervention
The inhibition of COX enzymes by NSAIDs is a well-understood mechanism of action. By blocking the active site of these enzymes, arylpropanoic acids prevent the synthesis of prostaglandins, thereby reducing inflammation and its associated symptoms.
References
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Fluoro-3-methylphenyl)propanoic Acid
Introduction
3-(4-Fluoro-3-methylphenyl)propanoic acid is a synthetic organic compound with a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol .[1] Its structure, featuring a fluorinated and methylated phenyl ring attached to a propanoic acid moiety, suggests potential for biological activity. Propanoic acid derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this compound a person of interest for drug discovery programs.
This technical guide provides a comprehensive framework for the initial in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are structured to provide not just protocols, but the scientific rationale behind the selection of each assay, ensuring a logical and efficient screening cascade. We will explore its potential cytotoxic, anti-inflammatory, and metabolic effects through a series of robust and validated in vitro assays.
Part 1: Foundational Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to establish the cytotoxic profile of this compound. This initial screen determines the concentration range at which the compound is non-toxic, which is essential for interpreting subsequent functional assay results.
Rationale for Cytotoxicity Screening
Cytotoxicity assays are fundamental to in vitro pharmacology.[6] They provide a direct measure of a compound's ability to induce cell death.[6] By identifying the concentration at which a compound becomes toxic, we can differentiate between a specific pharmacological effect and a general toxicological one. For this initial assessment, we will employ a multi-assay approach to gain a comprehensive understanding of the compound's impact on cell viability and membrane integrity.
Experimental Workflow: Foundational Cytotoxicity
Caption: Workflow for foundational cytotoxicity assessment.
Detailed Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) and Human Hepatocellular Carcinoma (HepG2) cells are recommended as they represent common models for general cytotoxicity and liver toxicity, respectively.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.[7]
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[8]
-
Protocol:
-
After a 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
3. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Protocol:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).
-
4. Caspase-Glo® 3/7 Assay for Apoptosis:
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9]
-
Protocol:
-
Following treatment, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Apoptotic activity is expressed as relative luminescence units (RLU).
-
Hypothetical Data Presentation
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (RLU) (Caspase-Glo® 3/7) |
| 0.1 | 98.5 ± 2.1 | 2.3 ± 0.5 | 105.2 ± 8.7 |
| 1 | 95.2 ± 3.4 | 4.1 ± 0.8 | 110.6 ± 9.1 |
| 10 | 88.7 ± 4.5 | 10.5 ± 1.2 | 250.3 ± 15.4 |
| 50 | 52.1 ± 5.1 | 45.8 ± 3.9 | 850.7 ± 50.2 |
| 100 | 15.3 ± 2.8 | 85.2 ± 6.7 | 1500.1 ± 98.5 |
Part 2: Investigation of Anti-Inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases.[10] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) warrants an investigation into its anti-inflammatory properties.
Rationale for Anti-Inflammatory Screening
Our approach will focus on key cellular events in the inflammatory cascade: the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocols
1. Cell Culture and Stimulation:
-
Cell Line: RAW 264.7, a murine macrophage cell line, is a standard model for studying inflammation.
-
Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.
2. Griess Assay for Nitric Oxide (NO) Production:
-
Principle: This colorimetric assay measures nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of supernatant.
-
Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Principle: ELISA is a highly sensitive immunoassay used to quantify the levels of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and developing the colorimetric reaction.
-
Measure absorbance at the recommended wavelength and calculate cytokine concentrations based on the standard curve.
-
Hypothetical Data Presentation
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 15.3 ± 3.1 | 20.5 ± 4.2 |
| LPS (1 µg/mL) | 25.8 ± 2.5 | 1500.7 ± 120.3 | 2500.1 ± 210.6 |
| LPS + Compound (1 µM) | 20.1 ± 1.8 | 1250.4 ± 110.1 | 2100.8 ± 180.5 |
| LPS + Compound (10 µM) | 10.5 ± 1.1 | 750.2 ± 65.4 | 1200.3 ± 105.7 |
| LPS + Compound (50 µM) | 5.3 ± 0.6 | 350.6 ± 30.2 | 550.9 ± 50.1 |
Part 3: Assessment of Potential Effects on Cellular Metabolism
Metabolic disorders are a growing global health concern.[11] The propanoic acid structure is present in molecules that can influence metabolic pathways. Therefore, it is prudent to investigate the effect of this compound on key metabolic parameters.
Rationale for Metabolic Screening
We will focus on two fundamental aspects of cellular metabolism: mitochondrial respiration and glycolysis. The Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[12]
Experimental Workflow: Metabolic Profiling
Caption: Workflow for cellular metabolic profiling using Seahorse XF technology.
Detailed Protocols
1. Cell Culture:
-
Cell Line: Differentiated C2C12 myotubes are a relevant model for studying skeletal muscle metabolism.
-
Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes according to standard protocols.
2. Seahorse XF Mito Stress Test:
-
Principle: This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.
-
Protocol:
-
Treat the differentiated C2C12 myotubes with this compound.
-
Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
The instrument will measure OCR in real-time before and after each injection.
-
3. Seahorse XF Glycolysis Stress Test:
-
Principle: This assay determines the key parameters of glycolytic flux by the sequential addition of glucose, oligomycin, and 2-deoxy-D-glucose (2-DG).
-
Protocol:
-
Treat the cells with the test compound in a glucose-free medium.
-
Load the Seahorse XF cartridge with glucose, oligomycin, and 2-DG.
-
Run the Glycolysis Stress Test protocol.
-
The instrument will measure ECAR in real-time.
-
Hypothetical Data Presentation
Mito Stress Test Data
| Parameter | Control | Compound (10 µM) |
| Basal Respiration (pmol/min) | 150 ± 10 | 180 ± 12 |
| ATP Production (pmol/min) | 100 ± 8 | 120 ± 9 |
| Maximal Respiration (pmol/min) | 300 ± 20 | 350 ± 25 |
| Spare Respiratory Capacity (%) | 100 ± 7 | 94 ± 6 |
Glycolysis Stress Test Data
| Parameter | Control | Compound (10 µM) |
| Glycolysis (mpH/min) | 50 ± 4 | 45 ± 3 |
| Glycolytic Capacity (mpH/min) | 80 ± 6 | 75 ± 5 |
| Glycolytic Reserve (%) | 60 ± 5 | 67 ± 4 |
Conclusion
This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and effects on cellular metabolism, researchers can gain valuable insights into its pharmacological profile. The data generated from these studies will be instrumental in guiding future drug development efforts, including mechanism of action studies and subsequent in vivo efficacy and safety evaluations. The multi-faceted approach outlined herein ensures a comprehensive understanding of the compound's biological activities, paving the way for its potential development as a novel therapeutic agent.
References
- 1. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pharmatest.com [pharmatest.com]
- 10. journalajrb.com [journalajrb.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. ncardia.com [ncardia.com]
An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 3-(4-fluoro-3-methylphenyl)propanoic acid, its derivatives, and analogs, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this important class of molecules. The insights provided are grounded in established scientific principles and supported by peer-reviewed literature to empower your research and development endeavors.
Introduction: The Phenylpropanoic Acid Scaffold in Medicinal Chemistry
Arylpropanoic acids are a well-established and significant class of compounds in medicinal chemistry, most notably recognized for their application as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The prototypical example, ibuprofen, underscores the therapeutic potential of this structural motif. The biological activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade through the production of prostaglandins.[1] The discovery of two major COX isoforms, the constitutively expressed COX-1, which is involved in physiological processes, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The core structure of this compound presents a compelling scaffold for further investigation. The introduction of a fluorine atom and a methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacokinetic profile and target engagement. This guide will explore the nuances of these substitutions and their implications for developing novel therapeutic agents.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through various established synthetic routes. A common and effective strategy involves a multi-step synthesis starting from commercially available precursors. Below is a detailed, self-validating protocol based on analogous reactions reported in the literature.
Synthetic Pathway Overview
A plausible and efficient synthetic route is outlined below. This pathway leverages well-understood reactions in organic synthesis, ensuring reproducibility and scalability.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1-Fluoro-2-methylbenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add 1-fluoro-2-methylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methylacetophenone.
Step 2: Claisen Condensation
-
To a suspension of sodium hydride (1.5 eq) in anhydrous diethyl carbonate (excess), add a solution of 4-fluoro-3-methylacetophenone (1.0 eq) in anhydrous diethyl carbonate dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-(4-fluoro-3-methylbenzoyl)acetate.
Step 3: Decarboxylation
-
Reflux the crude ethyl 2-(4-fluoro-3-methylbenzoyl)acetate in a mixture of sulfuric acid and water for 4-6 hours.
-
Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate.
Step 4: Wolff-Kishner Reduction
-
To a solution of ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization Techniques
The synthesized compound and its intermediates should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), the methyl protons, and the two methylene groups of the propanoic acid chain. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the methyl carbon, the methylene carbons, and the carboxylic acid carbonyl carbon. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with aromatic protons) confirming the presence of the fluorine atom. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid, O-H stretch, C-F stretch, and aromatic C-H stretches. |
| Elemental Analysis | Confirms the elemental composition (C, H, F, O) of the synthesized compound. |
Biological Activities and Therapeutic Potential
Derivatives of this compound are primarily investigated for their anti-inflammatory properties, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. The strategic placement of the fluoro and methyl groups can influence the potency and selectivity of COX inhibition.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for arylpropanoic acids is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1]
References
An In-depth Technical Guide to the Basic Research of Dabrafenib (GSK2118436), a Selective BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fundamental research and preclinical development of Dabrafenib (GSK2118436), a potent and selective ATP-competitive inhibitor of the BRAF kinase. While the initial query referenced CAS 881189-64-6, our investigation reveals this to be a chemical intermediate. The therapeutically relevant and extensively researched molecule is Dabrafenib, a cornerstone in the treatment of BRAF-mutant cancers. This guide will delve into the molecular characteristics, mechanism of action, preclinical evaluation, pharmacokinetic profile, and the critical challenge of acquired resistance to Dabrafenib.
Molecular Profile and Physicochemical Properties of Dabrafenib
Dabrafenib (GSK2118436) is an orally bioavailable small molecule inhibitor targeting the BRAF protein.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1195765-45-7 (free base) |
| Molecular Formula | C23H20F3N5O2S2 |
| Molecular Weight | 519.56 g/mol [1][2] |
| IUPAC Name | N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide[1] |
| Solubility | Soluble in DMSO[3][4] |
For experimental use, Dabrafenib is typically supplied as a lyophilized powder and can be reconstituted in DMSO to create a stock solution.[3] For in vivo studies, specific formulations using agents like PEG300 and Tween 80 are required to ensure solubility and bioavailability.[2][4]
Mechanism of Action: Targeting the Mitogen-Activated Protein Kinase (MAPK) Pathway
The RAS/RAF/MEK/ERK, or MAPK pathway, is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, and survival.[5] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase.[5][6][7] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.[5]
Dabrafenib is a highly selective inhibitor of mutant BRAF kinases, particularly BRAF V600E.[2][8] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the mutated BRAF protein and preventing its catalytic activity.[5][8] This inhibition leads to a rapid decrease in the phosphorylation of downstream targets MEK and ERK.[9] The ultimate cellular consequences of this pathway blockade are an initial G1 phase cell cycle arrest, followed by the induction of apoptosis and a halt in tumor cell proliferation.[2][9]
Interestingly, in cells with wild-type BRAF, Dabrafenib can paradoxically activate the MAPK pathway.[5][9] This phenomenon is thought to occur through the formation of RAF dimers and subsequent CRAF activation. This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors to mitigate this effect.[5][9]
Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF V600E mutant cells.
Preclinical In Vitro and In Vivo Evaluation
In Vitro Potency and Selectivity
Dabrafenib demonstrates potent inhibitory activity against mutant BRAF kinases in cell-free assays.[2] Its selectivity for the V600E mutant over wild-type BRAF and other kinases is a key attribute.[2]
| Kinase | IC50 (nM) |
| BRAF V600E | 0.7[2] |
| BRAF (wild-type) | 3.2[3] |
| CRAF | 5.0[3][8] |
In cellular assays, Dabrafenib effectively inhibits the proliferation of melanoma cell lines harboring BRAF V600 mutations, such as A375P and Colo205.[2][6]
In Vivo Efficacy in Xenograft Models
The antitumor activity of Dabrafenib has been robustly demonstrated in preclinical xenograft models. Oral administration of Dabrafenib to immunodeficient mice bearing BRAF V600E mutant human melanoma tumors leads to significant, dose-dependent tumor growth inhibition.[2][6] In some cases, complete tumor regression has been observed at higher doses.[6] Pharmacodynamic studies in these models confirm that Dabrafenib effectively reduces the levels of phosphorylated ERK in tumor tissues, demonstrating target engagement in vivo.[4][10]
Pharmacokinetics and Metabolism
Dabrafenib exhibits favorable pharmacokinetic properties that support oral administration.[4] After oral dosing, it is well absorbed, with an absolute bioavailability of 95%.[11][12]
A notable characteristic of Dabrafenib's pharmacokinetics is its time-dependent increase in apparent clearance upon multiple dosing.[11][12] This is attributed to the induction of its own metabolism, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2C8.[11][12] Consequently, steady-state concentrations are typically reached after approximately 14 days of continuous dosing.[11][12]
The primary route of elimination for Dabrafenib is through oxidative metabolism and biliary excretion.[11][12] One of its major metabolites, hydroxy-dabrafenib, is also pharmacologically active and contributes to the overall therapeutic effect.[11][13]
Mechanisms of Acquired Resistance
Despite the impressive initial responses to Dabrafenib, the development of acquired resistance is a significant clinical challenge.[14][15] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Reactivation of the MAPK pathway is a predominant mechanism of resistance.[16][17] This can occur through several alterations, including:
-
Secondary mutations in NRAS or MEK: These mutations can bypass the need for BRAF signaling to activate the downstream pathway.[14][15]
-
BRAF amplification or alternative splicing: Increased expression of the target protein can overcome the inhibitory effects of the drug.[18]
-
Upregulation of receptor tyrosine kinases (RTKs): Activation of alternative signaling pathways, such as those mediated by PDGFRβ or IGF-1R, can reactivate the MAPK pathway or activate parallel pro-survival pathways like the PI3K/Akt pathway.[18][19]
The development of resistance has prompted the clinical investigation and approval of combination therapies, most notably the co-administration of Dabrafenib with a MEK inhibitor like Trametinib.[9] This combination approach can delay the onset of resistance by providing a more complete blockade of the MAPK pathway.[14][15]
Caption: Key mechanisms of acquired resistance to Dabrafenib.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF-mutant cancer cell lines.
Materials:
-
BRAF V600E mutant cell line (e.g., A375P)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Dabrafenib in complete medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.01 nM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the Dabrafenib dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Dabrafenib concentration.
-
Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the effect of Dabrafenib on the phosphorylation of MEK and ERK.
Materials:
-
BRAF V600E mutant cell line (e.g., A375P)
-
Dabrafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total MEK and ERK.
Caption: A typical workflow for Western blot analysis.
Conclusion
Dabrafenib has emerged as a pivotal therapeutic agent in the management of BRAF-mutant cancers, a testament to the power of targeted therapy. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into significant clinical benefits. However, the inevitable development of drug resistance underscores the dynamic nature of cancer biology and highlights the ongoing need for research into novel combination strategies and next-generation inhibitors. The foundational preclinical research detailed in this guide has been instrumental in elucidating the mechanism of action, defining the therapeutic potential, and anticipating the challenges associated with Dabrafenib, thereby paving the way for its successful clinical translation.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 19. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Fluoro-3-methylphenyl)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluoro-3-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a fluorinated and methylated phenyl ring coupled to a propanoic acid side chain, suggest a potential for nuanced interactions with biological targets. The physicochemical properties of such a molecule are paramount, governing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, grounded in both experimental data and predictive modeling. We will delve into the causality behind the experimental methodologies for determining these properties, offering a robust framework for researchers engaged in the evaluation of similar small molecules.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical profile is a cornerstone of modern drug development. These parameters provide the foundational data for building predictive models of a drug's behavior in vivo.
Data Summary
The key physicochemical parameters for this compound are summarized in the table below. It is critical to note that while the melting point is an experimentally determined value, the boiling point, aqueous solubility, pKa, and logP are predicted values derived from well-established computational models. This is a common necessity in early-stage drug development where the availability of substantial quantities of a new chemical entity for exhaustive experimental characterization may be limited.
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₁FO₂ | - |
| Molecular Weight | 182.19 g/mol | - |
| CAS Number | 881189-64-6 | - |
| Melting Point | 64-69 °C | Experimental |
| Boiling Point | 305.2 ± 25.0 °C | Predicted |
| Aqueous Solubility | 0.85 g/L (logS = -2.33) | Predicted |
| pKa | 4.65 ± 0.10 | Predicted |
| logP | 2.5 ± 0.3 | Predicted |
Experimental and Predictive Methodologies
The determination of physicochemical properties is a precise science, relying on a suite of validated experimental techniques. In the absence of experimental data, computational prediction offers a valuable alternative.
Melting Point Determination
The melting point of a solid is a robust indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas impurities tend to depress and broaden the melting range.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance.
Causality of Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution and more accurate determination of the melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Predicted)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For carboxylic acids, boiling points are significantly influenced by their ability to form strong intermolecular hydrogen bonds.
The predicted boiling point of 305.2 ± 25.0 °C is derived from Quantitative Structure-Property Relationship (QSPR) models. These models utilize the chemical structure of a molecule to predict its physical properties. The presence of the polar carboxylic acid group, capable of forming strong hydrogen-bonded dimers, is the primary contributor to this high predicted boiling point. The fluoro and methyl substituents on the phenyl ring also influence the molecule's polarity and molecular weight, which are factored into the prediction.
Should an experimental determination be required (if the compound were a liquid at accessible temperatures), the Thiele tube method is a common and effective technique.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality of Experimental Choices:
-
Inverted Capillary Tube: This acts as a pressure indicator. The stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. The point at which the liquid re-enters the capillary signifies that the vapor pressure is equal to the external pressure.
-
Thiele Tube Design: The shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution.
Aqueous Solubility (Predicted)
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.
The predicted aqueous solubility of 0.85 g/L is based on computational models that consider factors such as lipophilicity (logP), molecular size, and the presence of polar functional groups. The carboxylic acid group can engage in hydrogen bonding with water, which contributes to its solubility. However, the relatively large, nonpolar aromatic ring system limits its overall solubility in water.
This is the gold standard method for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality of Experimental Choices:
-
Excess Solid: This ensures that the resulting solution is saturated.
-
Prolonged Agitation at Constant Temperature: This is necessary to achieve thermodynamic equilibrium, providing a true measure of solubility.
-
HPLC-UV Analysis: This is a sensitive and specific method for quantifying the concentration of the dissolved compound.
Caption: Workflow for Aqueous Solubility Determination.
pKa (Predicted)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. The pKa is crucial for understanding a drug's absorption and distribution, as the ionization state affects its ability to cross biological membranes.
The predicted pKa of 4.65 is typical for a benzoic acid derivative. The electron-withdrawing effect of the fluorine atom would be expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted benzoic acid, while the electron-donating effect of the methyl group would slightly decrease the acidity (raise the pKa). The net effect of these substituents, along with the propanoic acid side chain, is captured by the prediction algorithm.
This is a highly accurate method for determining the pKa of weak acids and bases.
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality of Experimental Choices:
-
Standardized Titrant: The use of a titrant with a precisely known concentration is essential for accurate determination of the equivalence point.
-
Calibrated pH Electrode: Accurate pH measurements are fundamental to the determination of the pKa.
-
Half-Equivalence Point: At this point in the titration, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
logP (Predicted)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter for predicting a drug's ability to cross cell membranes and its potential for binding to plasma proteins.
The predicted logP of 2.5 indicates that this compound is moderately lipophilic. This value reflects a balance between the hydrophobic character of the substituted phenyl ring and the hydrophilic nature of the carboxylic acid group.
This is the traditional and most widely accepted method for the experimental determination of logP.
Step-by-Step Methodology:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, which is then mixed with the other phase in a sealed flask.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Causality of Experimental Choices:
-
Mutually Saturated Solvents: This is necessary to ensure that the partitioning of the compound is the only process occurring and is not influenced by changes in the solvent composition during the experiment.
-
Equilibration: Achieving equilibrium is essential for obtaining a true thermodynamic partition coefficient.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and methyl substituents.
-
Propanoic Acid Protons: The two methylene groups (-CH₂-) of the propanoic acid side chain will appear as triplets in the upfield region (typically 2.5-3.0 ppm). The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
Methyl Protons: The methyl group (-CH₃) on the phenyl ring will appear as a singlet in the upfield region (typically 2.0-2.5 ppm).
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will have a characteristic chemical shift in the downfield region (typically 170-180 ppm).
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant.
-
Aliphatic Carbons: The carbons of the propanoic acid side chain and the methyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band will be present in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band will be observed around 1700-1725 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ will indicate the presence of the C-F bond.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.19 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (-COOH) and fragmentation of the propanoic acid side chain. The presence of the fluorine atom will also influence the fragmentation pattern.
Conclusion
The physicochemical properties of this compound, a compound of interest in drug discovery, have been comprehensively reviewed. While experimental data is limited, a combination of the available experimental melting point and robust predictive models for other key parameters provides a solid foundation for its further evaluation. The detailed experimental protocols and the rationale behind them offer a practical guide for researchers working on the characterization of new chemical entities. A thorough understanding of these physicochemical characteristics is indispensable for guiding lead optimization, formulation development, and ultimately, the successful progression of promising compounds through the drug development pipeline.
Methodological & Application
Synthesis of Bioactive Molecules Using 3-(4-Fluoro-3-methylphenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Propanoic Acids in Medicinal Chemistry
3-(4-Fluoro-3-methylphenyl)propanoic acid is a key building block in modern medicinal chemistry, most notably as a crucial intermediate in the synthesis of Sotorasib (AMG 510), a groundbreaking, FDA-approved covalent inhibitor of KRAS G12C mutant protein. The presence of the fluorine atom and the methyl group on the phenyl ring is not merely incidental; these substituents are strategically placed to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles of the final drug substance. Fluorine, with its high electronegativity and small size, can significantly influence binding interactions with target proteins and enhance metabolic stability, making fluorinated compounds a cornerstone of contemporary drug design.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of clinically relevant bioactive molecules. We present detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration into a key amide intermediate, explaining the rationale behind the chosen synthetic strategies and experimental conditions.
Application Notes: A Gateway to Potent Bioactive Compounds
The primary application of this compound lies in its role as a precursor to complex heterocyclic structures that form the core of many targeted therapies. Its propanoic acid moiety provides a convenient handle for amide bond formation, a ubiquitous transformation in pharmaceutical synthesis.
Case Study: Synthesis of a Key Intermediate for Sotorasib (AMG 510)
Sotorasib is the first approved targeted therapy for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The synthesis of Sotorasib relies on the construction of a complex quinazolinone core, and this compound provides the foundational phenylpropanoic acid fragment. The amide derived from this acid is a direct precursor to the quinazolinone ring system.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a two-step sequence involving a Knoevenagel condensation followed by a catalytic hydrogenation. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.
Caption: Synthetic scheme for this compound.
This reaction forms the α,β-unsaturated carboxylic acid intermediate. The use of pyridine as a solvent and piperidine as a basic catalyst is a classic and effective method for this transformation.[1]
-
Reagents and Materials:
-
4-Fluoro-3-methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Standard laboratory glassware for reflux and filtration
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (3 mL per gram of malonic acid).
-
To this solution, add 4-fluoro-3-methylbenzaldehyde (1.0 equivalent) and piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated HCl.
-
A precipitate of (E)-3-(4-fluoro-3-methylphenyl)acrylic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual pyridine hydrochloride, and dry under vacuum.
-
-
Rationale: The basic piperidine deprotonates malonic acid, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration is driven by the formation of a conjugated system. Pyridine serves as both a solvent and a base to facilitate the reaction.
This step reduces the carbon-carbon double bond to afford the desired propanoic acid.
-
Reagents and Materials:
-
(E)-3-(4-Fluoro-3-methylphenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve (E)-3-(4-fluoro-3-methylphenyl)acrylic acid (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
-
Rationale: Palladium on carbon is a highly effective and widely used catalyst for the heterogeneous hydrogenation of alkenes. The reaction proceeds via the addition of hydrogen across the double bond on the surface of the catalyst.
Part 2: Synthesis of a Bioactive Amide Intermediate
The following protocol details the coupling of this compound with a key amine to form an amide that is a direct precursor in the synthesis of Sotorasib.
Caption: General scheme for amide bond formation.
This protocol utilizes standard peptide coupling reagents to form the amide bond efficiently and with high purity.
-
Reagents and Materials:
-
This compound
-
2,4-Diamino-5-methylpyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add HATU (1.1 equivalents), HOBt (1.1 equivalents), and EDCI (1.1 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 2,4-diamino-5-methylpyridine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
-
Rationale: This protocol employs a combination of coupling reagents (HATU, HOBt, EDCI) to activate the carboxylic acid as a highly reactive ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction and to facilitate the nucleophilic attack of the amine. This combination of reagents is highly effective for forming amide bonds, even with less reactive amines, and helps to minimize side reactions and racemization (if applicable).
Data Presentation
Table 1: Physicochemical and Analytical Data for Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | C₁₀H₁₁FO₂ | 182.19 | White to off-white solid | 7.00-6.85 (m, 3H), 2.92 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 2.25 (s, 3H) | 179.1, 159.8 (d, J=243 Hz), 137.2 (d, J=3 Hz), 131.5 (d, J=5 Hz), 124.8 (d, J=17 Hz), 114.9 (d, J=21 Hz), 35.7, 30.2, 14.6 (d, J=3 Hz) |
| N-(4-amino-5-methylpyridin-2-yl)-3-(4-fluoro-3-methylphenyl)propanamide | C₁₆H₁₈FN₃O | 287.33 | Pale yellow solid | Characteristic aromatic and aliphatic signals to be determined experimentally | Characteristic aromatic and aliphatic signals to be determined experimentally |
Note: NMR data is predictive and should be confirmed experimentally. The provided data for this compound is based on typical chemical shifts for similar structures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. The protocols detailed in this guide provide a reliable and reproducible pathway for the preparation of this key intermediate and its subsequent conversion to a crucial amide precursor for the synthesis of Sotorasib. The underlying principles of the Knoevenagel condensation, catalytic hydrogenation, and amide bond formation are fundamental to organic synthesis and offer a robust framework for the development of other novel therapeutics. By understanding the rationale behind each synthetic step, researchers can adapt and optimize these procedures for their specific drug discovery and development programs.
References
Application Notes and Protocols for 3-(4-Fluoro-3-methylphenyl)propanoic acid in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Phenylpropanoic Acid Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 3-(4-Fluoro-3-methylphenyl)propanoic acid is a sophisticated scaffold that offers medicinal chemists a unique combination of structural features to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a propanoic acid moiety provides a versatile handle for covalent modification, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.
The substitution pattern on the phenyl ring is of particular significance. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] The strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1] The methyl group provides a lipophilic handle to probe hydrophobic pockets within a receptor binding site and can influence the overall conformation of the molecule. This application note will provide a comprehensive guide to the synthesis and utilization of this compound, with a focus on its application in the development of G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |
| Molecular Weight | 182.19 g/mol | Calculated |
| Appearance | Solid | [2] |
| Purity | >95% | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 4-fluoro-3-methylacetophenone. This involves a Willgerodt-Kindler reaction followed by hydrolysis. An alternative, and often higher-yielding, laboratory-scale synthesis involves a Knoevenagel condensation of the corresponding benzaldehyde with malonic acid, followed by catalytic hydrogenation.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol outlines a reliable method starting from 4-fluoro-3-methylbenzaldehyde, which can be synthesized from 4-fluoro-3-methylacetophenone.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Step 1: Knoevenagel Condensation to (E)-3-(4-Fluoro-3-methylphenyl)acrylic acid [3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-3-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5-10 vol).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (until the pH is acidic).
-
Isolation: The precipitated product, (E)-3-(4-fluoro-3-methylphenyl)acrylic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: To a hydrogenation vessel, add (E)-3-(4-fluoro-3-methylphenyl)acrylic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1-5 mol%).
-
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, this compound, which can be further purified by recrystallization if necessary.
Application in Medicinal Chemistry: A Building Block for GPR40 Agonists
The 3-arylpropanoic acid motif is a well-established pharmacophore for agonists of GPR40, a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes.[5][6] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion, offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[7][8]
A notable example of a GPR40 agonist that reached late-stage clinical trials is Fasiglifam (TAK-875) . While Fasiglifam itself does not contain the 4-fluoro-3-methylphenyl moiety, its structure, featuring a substituted biphenylmethoxy group attached to a dihydrobenzofuran acetic acid core, highlights the importance of the spatial arrangement of aromatic groups and a carboxylic acid function for potent GPR40 agonism.[5] this compound serves as an excellent starting point for the synthesis of novel GPR40 agonists, allowing for the exploration of the southern biaryl region of the GPR40 binding pocket. The 4-fluoro-3-methylphenyl group can mimic one of the aryl rings in the biphenyl moiety of established GPR40 agonists, with the fluorine and methyl groups providing opportunities to fine-tune potency, selectivity, and metabolic stability.
Logical Flow for the Application of the Building Block:
Caption: Drug discovery workflow utilizing the title building block.
Protocol 2: Amide Library Synthesis for SAR Studies
The following protocol details a standard and robust method for the synthesis of an amide library from this compound, which is essential for exploring the structure-activity relationship (SAR) around this scaffold.
Step-by-step Methodology for Amide Coupling:
-
Reagent Preparation: In a dry reaction vial, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To this solution, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Table of Reagents for a Typical Amide Coupling Reaction:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid starting material |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling agent (activates carboxylic acid) |
| HOBt | 1.2 | Additive (suppresses side reactions) |
| DIPEA | 1.5-2.0 | Base (if amine salt is used) |
| DMF or DCM | - | Anhydrous solvent |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its strategic incorporation into drug candidates, particularly in the realm of GPR40 agonists, offers a promising avenue for the development of novel therapeutics for type 2 diabetes. The protocols provided herein offer a solid foundation for researchers to synthesize and utilize this important scaffold in their drug discovery programs. The continued exploration of derivatives of this building block is anticipated to yield novel compounds with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 4. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
Application Notes & Protocols: Investigating 3-(4-Fluoro-3-methylphenyl)propanoic Acid as a Putative Aldose Reductase Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 3-(4-Fluoro-3-methylphenyl)propanoic acid. While this compound is a novel research chemical, its structural motifs suggest potential activity as an inhibitor of Aldose Reductase (AR). Aldose reductase is the rate-limiting enzyme of the polyol pathway, which becomes pathogenic under hyperglycemic conditions.[1][2] Its over-activation in tissues such as the optic lens, peripheral nerves, and kidneys is strongly implicated in the long-term complications of diabetes mellitus, including retinopathy, neuropathy, and nephropathy.[2][3] Therefore, inhibiting AR is a key therapeutic strategy.[4] These application notes outline detailed protocols for the robust preclinical evaluation of this compound, from initial enzymatic inhibition assays to functional cell-based validation.
Section 1: Compound Profile and Handling
Before initiating any biological assays, it is critical to properly characterize and handle the compound to ensure experimental reproducibility.
Physicochemical Properties
Properly understanding the compound's properties is essential for accurate stock preparation and interpretation of results.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem |
| Molecular Weight | 182.19 g/mol | PubChem |
| CAS Number | 881189-64-6 | Fluorochem[5] |
| Appearance | Solid | CymitQuimica[6] |
| Purity | >95% (Verify with supplier CoA) | CymitQuimica[6] |
| Solubility | Soluble in DMSO, Ethanol. Sparingly soluble in aqueous buffers. | Assumed based on structure |
Protocol: Stock Solution Preparation and Storage
Causality: The compound's poor aqueous solubility necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration primary stock. This stock is then serially diluted for experiments. Using a high-concentration stock minimizes the final percentage of DMSO in the assay, which can be toxic to cells or interfere with enzyme kinetics at concentrations >1%.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 5 mg of the compound directly into the tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 50 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 182.19 g/mol ) * (1 / 50 mol/L) * 1,000,000 µL/L
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 2-3 minutes or until the solid is completely dissolved. A brief sonication may assist dissolution.
-
Storage & Aliquoting: Aliquot the 50 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (50 mM in DMSO), and date. Store at -20°C or -80°C, protected from light and moisture.
Section 2: In Vitro Enzymatic Inhibition Assay
The primary evaluation step is to determine if the compound directly inhibits the target enzyme, human aldose reductase (ALR2), and to quantify its potency (IC₅₀). The assay measures enzyme activity by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[2]
Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of a test compound against Aldose Reductase.
Protocol: ALR2 IC₅₀ Determination
Principle: This spectrophotometric assay quantifies the rate of NADPH consumption by ALR2. An effective inhibitor will slow down this rate. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Recombinant Human Aldose Reductase (ALR2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (Substrate)
-
Epalrestat or another known AR inhibitor (Positive Control)
-
Assay Buffer: 100 mM sodium phosphate, pH 6.2
-
96-well, UV-transparent, flat-bottom plate
-
Spectrophotometric plate reader with kinetic reading capability at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of NADPH (0.2 mM) and DL-Glyceraldehyde (15 mM) in Assay Buffer. Keep on ice.
-
Dilute recombinant ALR2 to the working concentration (e.g., 25 ng/µL) in cold Assay Buffer.
-
-
Compound Dilution Plate:
-
Prepare a 10-point, 3-fold serial dilution of the this compound stock solution, starting from a high concentration (e.g., 100 µM). Perform dilutions in DMSO or the Assay Buffer, ensuring the final DMSO concentration remains constant across all wells.
-
Prepare dilutions for the positive control (Epalrestat) in the same manner.
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Test Wells: Add 170 µL of Assay Buffer, 10 µL of 0.2 mM NADPH, and 2 µL of the respective compound dilution.
-
Positive Control Wells: Add 170 µL of Assay Buffer, 10 µL of 0.2 mM NADPH, and 2 µL of the Epalrestat dilution.
-
Vehicle Control (0% Inhibition): Add 170 µL of Assay Buffer, 10 µL of 0.2 mM NADPH, and 2 µL of DMSO.
-
Blank (No Enzyme): Add 180 µL of Assay Buffer, 10 µL of 0.2 mM NADPH, and 2 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of the diluted ALR2 enzyme solution to all wells except the Blank.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 5 minutes at 25°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of 15 mM DL-Glyceraldehyde to all wells to start the reaction. Mix immediately.
-
Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10 minutes.
Data Analysis:
-
For each well, calculate the rate of reaction (V) as the slope of the linear portion of the absorbance vs. time curve (milli-Abs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Selectivity Profiling: Aldehyde Reductase (ALR1) Assay
Causality: ALR1 is a closely related enzyme to ALR2. A therapeutically viable inhibitor should be selective for ALR2 to avoid potential off-target effects. Therefore, performing a counterscreen against ALR1 is a critical step in characterizing the compound. The protocol is identical to the one described in 2.2, with the substitution of Recombinant Human ALR1 for ALR2. A high IC₅₀ value for ALR1 and a low IC₅₀ for ALR2 indicates good selectivity.
Section 3: Cell-Based Functional Assay
An in vitro enzymatic assay demonstrates direct target engagement, but a cell-based assay is required to confirm that the compound can penetrate cell membranes and inhibit the target in a more physiologically relevant environment.
The Polyol Pathway and Site of Inhibition
Under high glucose (hyperglycemic) conditions, excess glucose is shunted into the polyol pathway. Aldose reductase converts glucose to sorbitol, which accumulates and causes osmotic stress, leading to cell damage.[2] Our test compound aims to block this first, rate-limiting step.
Caption: The Polyol Pathway under hyperglycemia and the target of inhibition.
Protocol: Inhibition of Sorbitol Accumulation in Human Lens Epithelial Cells
Principle: This assay measures the ability of the compound to prevent the buildup of intracellular sorbitol in cells cultured under high-glucose conditions, which mimics a diabetic state. Human Lens Epithelial (HLE) cells are a highly relevant model as cataract formation is a major diabetic complication.[7]
Materials:
-
Human Lens Epithelial (HLE) cell line
-
Cell culture medium (e.g., MEM or DMEM) with 10% FBS
-
High-Glucose Medium: Culture medium supplemented with D-glucose to a final concentration of 50-75 mM.[7]
-
Lysis Buffer (e.g., RIPA buffer)
-
Commercial Sorbitol Assay Kit (e.g., MAK442 from Sigma-Aldrich or similar).[8]
-
BCA Protein Assay Kit
-
Sterile 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HLE cells into a 24-well plate at a density that will result in ~80-90% confluency after 24 hours. Allow cells to adhere overnight.
-
Compound Treatment:
-
Remove the standard culture medium.
-
Wash cells once with sterile PBS.
-
Add High-Glucose Medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Normal Glucose Control: Cells in standard (low glucose) medium + vehicle (DMSO).
-
High Glucose Vehicle Control: Cells in High-Glucose Medium + vehicle (DMSO).
-
High Glucose Positive Control: Cells in High-Glucose Medium + known inhibitor (Epalrestat).
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[7]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add a suitable volume of ice-cold Lysis Buffer to each well (e.g., 100 µL).
-
Incubate on ice for 10 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
-
Sorbitol Measurement:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Measure the sorbitol concentration in the lysate using a commercial sorbitol assay kit, following the manufacturer’s instructions precisely.[8] This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the sorbitol amount.
-
-
Protein Quantification:
-
Use a small aliquot of the same clarified lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis:
-
Normalize the sorbitol concentration in each sample to its total protein concentration (e.g., nmol of sorbitol / mg of protein).
-
Compare the normalized sorbitol levels in compound-treated wells to the high-glucose vehicle control to determine the percentage inhibition of sorbitol accumulation.
-
The results will validate whether the compound is effective in a cellular context, providing crucial data for its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Abstract
This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of 3-(4-Fluoro-3-methylphenyl)propanoic acid. As a key intermediate and building block in pharmaceutical synthesis and materials science, ensuring its identity, purity, and stability is paramount. This guide is intended for researchers, analytical scientists, and quality control professionals, offering a multi-faceted approach that combines chromatographic, spectroscopic, and thermal analysis techniques. We delve into the causality behind methodological choices, providing not just procedures, but a framework for robust and reliable characterization.
Introduction
This compound (CAS 881189-62-4) is a substituted aromatic carboxylic acid.[1] Its structural motifs—a fluorinated phenyl ring and a propanoic acid side chain—make it a valuable precursor for the synthesis of biologically active molecules and advanced materials. The presence of the fluorine atom can significantly modulate properties such as metabolic stability and binding affinity in drug candidates. Therefore, a rigorous analytical workflow is essential to confirm its chemical structure, quantify its purity, identify potential impurities, and assess its physical properties.
This application note presents an integrated strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (DSC/TGA) to build a complete analytical profile of the compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 881189-62-4 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Solid | [1] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish the main component from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Expert Rationale: Reversed-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile, polar organic molecules like this compound. The acidic nature of the carboxyl group necessitates a buffered mobile phase at a low pH. This suppresses the ionization of the carboxylic acid, ensuring it is in a single, neutral form, which leads to better retention on a nonpolar stationary phase (like C18) and results in sharp, symmetrical peak shapes. UV detection is highly effective due to the strong chromophore of the substituted benzene ring.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier ensures the analyte is in its protonated form.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Gradient: 40% B to 80% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. This wavelength provides high sensitivity for the aromatic system.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC workflow from sample preparation to final purity report.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expert Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Carboxylic acids like the target analyte tend to exhibit poor peak shape (tailing) in GC due to their polarity and adsorption onto the column. Therefore, derivatization is often necessary to convert the polar -COOH group into a less polar, more volatile ester (e.g., a methyl or silyl ester). This greatly improves chromatographic performance and allows for thermal stability during analysis.[2][3]
-
Instrumentation & Columns:
-
GC-MS system with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization (Silylation):
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes. This reaction converts the acidic proton to a trimethylsilyl (TMS) group.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized analyte.
-
Search the resulting mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR complements this by showing the number and types of carbon atoms. For this compound, specific splitting patterns due to fluorine-hydrogen coupling (J-coupling) are expected and serve as a key diagnostic feature.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[4]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
The following tables predict the approximate chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -COOH | ~11-12 | Broad Singlet | 1H | Carboxylic Acid |
| Ar-H | ~7.0-7.2 | Multiplet | 2H | Aromatic Protons |
| Ar-H | ~6.9-7.0 | Triplet (d) | 1H | Aromatic Proton (ortho to F) |
| -CH₂-COOH | ~2.9 | Triplet | 2H | Propanoic α-CH₂ |
| Ar-CH₂- | ~2.6 | Triplet | 2H | Propanoic β-CH₂ |
| Ar-CH₃ | ~2.2 | Singlet (d) | 3H | Methyl Group |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| -COOH | ~178 | Carboxylic Acid Carbonyl |
| Ar-C (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon bonded to Fluorine |
| Ar-C (C-CH₂) | ~138 | Aromatic Quaternary Carbon |
| Ar-CH | ~130-132 | Aromatic CH |
| Ar-C (C-CH₃) | ~125 (d, ²JCF ≈ 18 Hz) | Aromatic Carbon bonded to Methyl |
| Ar-CH | ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH |
| -CH₂-COOH | ~35 | Propanoic α-Carbon |
| Ar-CH₂- | ~30 | Propanoic β-Carbon |
| Ar-CH₃ | ~14 | Methyl Carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound. For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic ring, and the C-F bond.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-F stretch | Aryl-Fluoride |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
Thermal Analysis for Physical Properties
Thermal analysis provides critical information about the material's melting behavior, polymorphism, and thermal stability.
Expert Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the purity of a crystalline solid. A sharp melting endotherm with a narrow peak width is indicative of high purity. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, revealing the onset temperature of thermal decomposition and the presence of residual solvents or water.[5]
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range:
-
DSC: 25 °C to a temperature sufficiently above the melting point.
-
TGA: 25 °C to 500 °C or higher, until decomposition is complete.
-
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Identify the temperature at which significant mass loss begins, indicating decomposition.
-
Caption: Parallel workflows for DSC and TGA thermal analysis.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. The protocols outlined in this guide provide a robust framework for confirming the compound's identity, determining its purity, and assessing its physical properties. By combining HPLC for purity, GC-MS for volatile impurities, NMR and FTIR for structural confirmation, and thermal analysis for physical characterization, researchers and developers can ensure the quality and consistency of this important chemical intermediate, thereby validating its suitability for downstream applications in drug development and materials science.
References
- 1. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. What are the thermal stability properties of Propanoic Acid? - Blog [bofanchem.com]
Mass spectrometry of 3-(4-Fluoro-3-methylphenyl)propanoic acid
An Application Guide to the Mass Spectrometric Analysis of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This technical note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, analytical chemists, and drug development professionals, this document outlines a robust methodology from sample preparation to data interpretation. We delve into the rationale behind experimental choices, including ionization techniques and fragmentation analysis, to ensure methodological transparency and reproducibility. The protocols described herein are developed to serve as a self-validating system for the accurate identification and structural confirmation of the target analyte.
Introduction and Analyte Significance
This compound (Molecular Formula: C₁₀H₁₁FO₂, Monoisotopic Mass: 182.0743 Da) is a substituted aromatic carboxylic acid. Compounds of this class are prevalent as intermediates in pharmaceutical synthesis and as metabolites of parent drug compounds. The precise and accurate characterization of such molecules is critical for impurity profiling, metabolic stability studies, and quality control in drug development pipelines.
Mass spectrometry, particularly when interfaced with high-performance liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose. This guide details an LC-MS/MS method optimized for the structural elucidation and confident identification of this specific analyte, leveraging high-resolution mass spectrometry to confirm elemental composition and tandem mass spectrometry (MS/MS) to probe its chemical structure.
Foundational Principles: Methodological Choices
The development of a robust mass spectrometry method is predicated on understanding the physicochemical properties of the analyte. As a carboxylic acid, this compound possesses an acidic proton, making it an ideal candidate for negative ion mode electrospray ionization (ESI).
Why Negative Ion Mode ESI?
-
Expertise & Experience: Carboxylic acids readily lose a proton in solution to form a carboxylate anion. In the ESI process, operating in negative ion mode facilitates the desolvation of this pre-formed [M-H]⁻ ion, leading to a highly efficient and sensitive response. This approach is generally more direct and produces a cleaner spectrum than positive mode, which would rely on the formation of less stable [M+H]⁺ ions or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺)[1][2]. While sodium adducts can sometimes be used to identify carboxylic acids in positive mode, negative mode analysis is the gold standard for this compound class[3][4].
Why High-Resolution Mass Spectrometry (HRMS)?
-
Trustworthiness: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy within a few parts-per-million (ppm). This allows for the unambiguous determination of the elemental formula of the precursor ion (C₁₀H₁₀FO₂⁻ for the [M-H]⁻ ion) and its fragments, a critical step in building a self-validating analytical system.
Experimental Workflow: From Sample to Spectrum
A successful analysis relies on a systematic and optimized workflow. The following diagram and protocols outline the key stages.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1.0 mg of this compound standard. Dissolve in 1.0 mL of LC-MS grade methanol to achieve a concentration of 1 mg/mL. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of methanol and water to prepare a calibration curve or working solutions at desired concentrations (e.g., 1 µg/mL down to 1 ng/mL).
Protocol 2: High-Performance Liquid Chromatography (HPLC)
The goal of the HPLC step is to chromatographically separate the analyte from any potential matrix components or impurities before it enters the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral, more retentive form on the C18 stationary phase[2]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for eluting analytes from a reversed-phase column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 10% B to 95% B over 8 minutes | A standard gradient to ensure elution of the analyte with good peak shape. |
Protocol 3: Mass Spectrometry
These parameters are typical for a high-resolution Q-TOF or Orbitrap instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for deprotonation of the carboxylic acid group. |
| Capillary Voltage | -3.0 kV | Standard voltage for generating a stable spray in negative mode. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | 8 L/min | |
| Nebulizer Pressure | 40 psi | Assists in droplet formation. |
| MS1 Mass Range | m/z 50 - 400 | Covers the expected mass of the precursor ion. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 survey. |
| Precursor Ion | m/z 181.0670 | The [M-H]⁻ ion of the analyte. |
| Collision Gas | Nitrogen or Argon | Inert gas used to induce fragmentation[5]. |
| Collision Energy | 10, 20, 40 eV (stepped) | Applying a range of energies ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragments. |
Expected Data and Structural Interpretation
MS1 Full Scan Spectrum
In the full scan (MS1) spectrum, the primary ion observed will be the deprotonated molecule, [M-H]⁻.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [C₁₀H₁₀FO₂]⁻ | 181.0670 | 181.0665 | -2.8 |
Note: Observed mass and error are hypothetical for illustrative purposes.
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides structural fingerprints of the molecule[5]. For the [M-H]⁻ ion of this compound, the most characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂). This decarboxylation is a hallmark of ionized carboxylic acids[6].
Caption: Primary fragmentation pathway via decarboxylation. (Note: A placeholder image is used for the fragment structure in the DOT script above; in a real scenario, this would be the structure of the resulting carbanion).
Table of Expected Fragments:
| Observed m/z | Calculated Exact Mass | Proposed Formula | Proposed Neutral Loss | Fragment Description |
| 137.0772 | 137.0772 | [C₉H₁₀F]⁻ | CO₂ | Base Peak: Result of decarboxylation from the propanoic acid moiety. |
| 122.0540 | 122.0540 | [C₈H₇F]⁻ | C₂H₄ + CO₂ | Subsequent loss of ethylene from the m/z 137 fragment. |
| 109.0405 | 109.0405 | [C₇H₆F]⁻ | C₃H₄O₂ | Loss of the entire propanoic acid side chain. |
The presence of these fragments, particularly the intense signal from decarboxylation, provides a highly confident structural identification of the analyte. The involvement of the phenyl group in stabilizing charge or participating in rearrangements can sometimes lead to more complex fragmentation patterns, which can be further investigated using isotopic labeling or computational chemistry[7][8].
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By selecting the appropriate ionization mode (negative ESI), employing high-resolution mass analysis, and interpreting the characteristic fragmentation patterns, researchers can achieve confident identification and structural confirmation of this compound. The methodologies described are robust, reproducible, and serve as a foundational template for the analysis of similar carboxylic acid-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Strategic Synthesis and Characterization of Potent GPR40 Agonists for Type 2 Diabetes Using 3-(4-Fluoro-3-methylphenyl)propanoic Acid
An Application Note for Drug Discovery Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Its agonists enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glucose-dependent mechanism that mitigates the risk of hypoglycemia associated with traditional insulin secretagogues.[3][4] This application note provides a comprehensive guide for the synthesis and characterization of GPR40 agonists, exemplified by a synthetic route analogous to that of Fasiglifam (TAK-875), a well-characterized clinical candidate. We detail a robust protocol starting from the key building block, 3-(4-Fluoro-3-methylphenyl)propanoic acid, and provide step-by-step methodologies for the in vitro functional validation of the synthesized compounds, including calcium flux and GSIS assays. This guide is designed for researchers in medicinal chemistry and pharmacology, offering field-proven insights to accelerate the discovery and development of novel GPR40-targeted therapeutics.
Introduction: The Therapeutic Rationale for GPR40 Agonism
Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1] GPR40 is highly expressed in these β-cells and is endogenously activated by medium- and long-chain free fatty acids (FFAs).[1][2][5] This activation plays a crucial role in potentiating insulin secretion when blood glucose levels are elevated.[5][6]
Synthetic GPR40 agonists mimic this physiological process, acting as glucose-sensitive insulin secretagogues.[6] Clinical trials with the GPR40 agonist TAK-875 (Fasiglifam) demonstrated significant reductions in HbA1c and both fasting and postprandial glucose, with efficacy comparable to sulfonylureas but without the associated risk of hypoglycemia.[5][6] Although development of TAK-875 was halted due to off-target liver toxicity, the clinical proof-of-concept for GPR40 agonism remains strong, fueling continued efforts to develop safer and more effective second-generation molecules.[2]
This document provides the essential protocols to synthesize and validate a potent GPR40 agonist, leveraging this compound, a core structural motif found in many potent agonists of this class.[7][8]
The GPR40 Signaling Pathway: Mechanism of Action
Understanding the downstream signaling cascade of GPR40 is critical for designing relevant functional assays. The receptor's activity is primarily mediated through the Gαq signaling pathway.
Mechanism Deep Dive:
-
Agonist Binding: An agonist, such as a free fatty acid or a synthetic molecule like Fasiglifam, binds to and activates the GPR40 receptor on the pancreatic β-cell membrane.
-
G-Protein Coupling: The activated receptor couples with the heterotrimeric G-protein Gαq/11.[1][6]
-
PLC Activation: This coupling activates Phospholipase C (PLC).[6]
-
Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[3][6] This rapid increase in intracellular calcium is a hallmark of GPR40 activation and is the basis for the primary in vitro screening assay.
-
Potentiation of Insulin Secretion: The elevated intracellular Ca²⁺, in concert with signals from glucose metabolism (e.g., an increased ATP/ADP ratio), amplifies the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(4-Fluoro-3-methylphenyl)propanoic Acid as a Versatile Scaffold for the Development of Novel Anti-Cancer Agents
Abstract
The relentless pursuit of novel anti-cancer therapeutics necessitates the exploration of new chemical scaffolds that can be systematically optimized for potency, selectivity, and favorable pharmacological properties. The 3-(phenyl)propanoic acid framework represents a "privileged scaffold" in medicinal chemistry, amenable to diverse chemical modifications. This application note focuses on a specific, promising starting point: 3-(4-Fluoro-3-methylphenyl)propanoic acid . We will delineate the strategic rationale for its use, drawing upon the established roles of fluorination and methylation in enhancing drug-like properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this scaffold, covering synthetic strategies for derivatization, robust protocols for in vitro screening in both 2D and 3D cancer models, and methodologies for elucidating the mechanism of action. By integrating data-driven insights from analogous structures, we present a roadmap for transforming this core molecule into a library of potential anti-cancer drug candidates.
Strategic Rationale: Why the this compound Scaffold?
The design of a successful drug candidate is a multi-parameter optimization problem. The selection of the core scaffold is the foundational decision that dictates the accessible chemical space and potential biological targets. The this compound structure is compelling for several key reasons:
-
Pharmacophoric Versatility: The propanoic acid moiety provides a carboxylic acid group, a critical functional handle for forming esters, amides, and hydrazides, or for engaging in hydrogen bonding with target proteins. The phenyl ring serves as a rigid core for orienting substituents in three-dimensional space.
-
The Role of Fluorine: The strategic placement of a fluorine atom is a cornerstone of modern drug design. The 4-fluoro substitution on the phenyl ring can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation). Furthermore, its high electronegativity can modulate the acidity (pKa) of the carboxylic acid and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors, often increasing binding affinity.
-
The Influence of the Methyl Group: The 3-methyl group provides steric bulk and increases lipophilicity. This can be crucial for optimizing target engagement by forcing a specific conformation of the molecule within a binding pocket and can improve membrane permeability, a key factor for cellular uptake.
-
Proven Potential in Analogous Systems: While this specific molecule is a starting scaffold, derivatives of closely related phenylpropanoic acids have demonstrated significant anti-cancer potential. Studies on analogous structures have shown activity against lung, breast, and glioblastoma cell lines, with proposed mechanisms including the inhibition of key oncogenic proteins like SIRT2, EGFR, and tubulin.[1][2][3][4]
Synthetic Pathways: From Scaffold to Candidate Library
The first practical step is the synthesis of the core scaffold and the generation of a chemically diverse library of derivatives. The synthesis of this compound can be achieved through established organic chemistry reactions, such as the hydrolysis of a nitrile precursor.[5] More importantly, the carboxylic acid group serves as a versatile anchor point for diversification.
Caption: General workflow for derivatizing the core scaffold.
Protocol 2.1: General Procedure for Amide Library Synthesis
This protocol describes a standard amide coupling reaction to generate a library of derivatives for initial screening. The causality for this choice rests on the prevalence of the amide bond in pharmaceuticals and its ability to introduce a wide variety of chemical functionalities.
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-20 minutes. This step creates a highly reactive activated ester, which is crucial for efficient reaction with the amine.
-
-
Amine Coupling:
-
In a separate vessel, dissolve 1.05 equivalents of the desired primary or secondary amine in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. This removes unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide derivative.
-
Primary Screening: Quantifying Antiproliferative Activity
The initial goal is to identify "hit" compounds that inhibit cancer cell growth. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[1]
Protocol 3.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This normalization step is critical for reproducible results.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.
-
Plot cell viability against compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Representative IC₅₀ Data
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against standard chemotherapeutic agents.
| Compound | Modification | A549 Lung Cancer IC₅₀ (µM) | MCF-7 Breast Cancer IC₅₀ (µM) | H69AR Resistant Lung Cancer IC₅₀ (µM) |
| Scaffold | Carboxylic Acid | > 100 | > 100 | > 100 |
| DERIV-01 | Methyl Ester | 85.2 | 91.5 | > 100 |
| DERIV-07 | N-benzyl Amide | 12.5 | 25.1 | 33.9[1] |
| DERIV-15 | N-(4-pyridyl) Amide | 5.4 | 8.9 | 11.2 |
| Cisplatin | Reference Drug | 8.7[6] | 15.3 | 21.8[1] |
Note: Data are hypothetical for illustrative purposes, with some reference values included for context.
Advanced Screening in 3D Spheroid Models
While 2D monolayers are excellent for primary screening, they do not replicate the complex cell-cell interactions and nutrient gradients of a solid tumor. 3D spheroid models offer a more physiologically relevant system to test drug efficacy.[4]
Caption: Workflow for assessing compound cytotoxicity in 3D spheroids.
Protocol 4.1: 3D Spheroid Viability Assay
-
Spheroid Formation: Seed A549 cells into an ultra-low attachment 96-well plate at 2,000 cells/well. Centrifuge briefly (e.g., 150 x g for 5 min) to facilitate cell aggregation. Incubate for 48-72 hours until uniform spheroids have formed.
-
Compound Treatment: Treat the spheroids with the compounds of interest at various concentrations for 72 hours. This longer incubation time is necessary to allow for drug penetration into the spheroid core.
-
Live/Dead Staining: Add a staining solution containing Calcein-AM (which stains live cells green) and Propidium Iodide (which stains the nuclei of dead cells red) to each well.[1]
-
Imaging and Analysis: Incubate for 30-60 minutes. Wash the spheroids gently with PBS and image using a confocal or high-content fluorescence microscope. The efficacy of the compound is determined by its ability to penetrate the spheroid and induce cell death in the core, observed as an increase in red fluorescence.
Elucidating the Mechanism of Action (MoA)
Identifying a potent compound is only the first step. Understanding how it works is critical for further development. Based on literature for analogous fluorinated and phenyl-containing compounds, several potential mechanisms can be investigated.
Potential Mechanisms & Investigative Protocols:
-
Inhibition of Microtubule Dynamics: Some fluorinated β-lactams act as microtubule-disrupting agents, similar to combretastatin A-4.[2][7] This leads to cell cycle arrest and apoptosis.
-
Protocol 5.1: Tubulin Polymerization Assay: Use a commercial fluorescence-based kit to measure the rate of tubulin polymerization in vitro in the presence and absence of the test compound. An active compound will inhibit the increase in fluorescence.
-
-
Induction of Apoptosis: Potent anti-cancer agents often trigger programmed cell death.
-
Protocol 5.2: Western Blot for Apoptotic Markers: Treat MCF-7 or A549 cells with the IC₅₀ concentration of the compound for 24 hours. Lyse the cells and perform a Western blot to probe for key apoptotic proteins. A pro-apoptotic effect would be indicated by an upregulation of Bax and a downregulation of Bcl-2 and survivin.[7]
-
-
Inhibition of Oncogenic Signaling Pathways: Derivatives of similar scaffolds have been shown to target key signaling proteins like EGFR and SIRT2.[1][4]
-
Protocol 5.3: Kinase Inhibition Assay: Use a cell-free enzymatic assay (e.g., ADP-Glo) to directly measure the inhibition of EGFR kinase activity by the compound.
-
-
Inhibition of Cell Migration: An important characteristic of metastatic cancer is the ability of cells to migrate.
-
Protocol 5.4: Wound Healing (Scratch) Assay: Grow a confluent monolayer of cells. Create a "scratch" with a pipette tip. Treat the cells with a sub-lethal concentration of the compound and monitor the closure of the gap over 24-48 hours compared to a control. Active compounds will inhibit the cells from migrating into the empty space.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support center for the purification of 3-(4-Fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Compound Profile: this compound
A foundational understanding of the target compound's physicochemical properties is critical for designing an effective purification strategy.
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₀H₁₁FO₂ | --- |
| Molecular Weight | 182.19 g/mol | --- |
| Appearance | Solid | Suitable for purification by recrystallization. |
| Melting Point | ~86-91 °C (for the related 3-(4-Fluorophenyl)propanoic acid) | A sharp melting range post-purification indicates high purity. |
| pKa (estimated) | ~4.5 | The carboxylic acid group is acidic and can be deprotonated with a mild base, which is the key to purification by acid-base extraction. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetone, Ethyl Acetate); sparingly soluble in water.[1] | Guides the selection of solvents for recrystallization and chromatography. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After my synthesis, the crude product is an oil and won't solidify. How can I purify it?
A1: Oiling out is a common issue when impurities are present that depress the melting point.
-
Immediate Action: First, attempt to remove residual, non-polar organic solvents (like toluene or hexane) under high vacuum. These solvents can sometimes trap the product in an oily state.
-
Recommended Technique: Acid-Base Extraction. This is the most effective method for purifying carboxylic acids from neutral or basic impurities.[2][3][4] The process relies on the acidic nature of your compound to move it from an organic phase to an aqueous phase, leaving many impurities behind. Refer to SOP-01 for a detailed protocol.
Q2: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A2: Low yield after extraction can be attributed to several factors:
-
Incomplete Extraction: Ensure the pH of the aqueous layer during the base wash is at least 2-3 units above the pKa of the carboxylic acid (i.e., pH 7.5-8.5).[5] A saturated sodium bicarbonate solution is typically sufficient.[4][6] Use a pH strip to verify.
-
Incomplete Precipitation/Back-Extraction: When re-acidifying the aqueous layer to retrieve your product, lower the pH to ~2 with a strong acid like HCl.[5] Ensure the solution is cold (use an ice bath) to minimize the solubility of your product in the aqueous phase.[6] If the product does not precipitate, it may be necessary to perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.[6]
-
Emulsion Formation: Vigorous shaking can create an emulsion at the organic/aqueous interface, trapping your product. If an emulsion forms, let the separatory funnel stand for a longer period. Gentle swirling instead of vigorous shaking can prevent this. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Q3: My TLC plate shows a streak instead of a clean spot for my product, even after extraction. How do I fix this?
A3: Streaking (or tailing) on a silica TLC plate is a classic sign of an acidic compound interacting strongly with the stationary phase.
-
Cause: The silica gel (SiO₂) stationary phase has acidic silanol groups (Si-OH). The carboxylic acid of your product can interact with these sites, leading to poor chromatographic behavior.
-
Solution: Add a small amount of acetic acid (0.5-1%) to your TLC mobile phase (e.g., Hexane/Ethyl Acetate). The excess acid in the mobile phase protonates the silanol groups and your carboxylic acid, minimizing the strong interaction and resulting in a well-defined spot. This same principle is essential for column chromatography.[7]
Q4: I tried recrystallizing my product, but the recovery is poor, or it doesn't crystallize at all. What should I do?
A4: Recrystallization is highly dependent on the choice of solvent.
-
Solvent Selection is Key: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. For aromatic carboxylic acids, common single solvents include toluene or a mixture of solvents like ethyl acetate/hexane or ethanol/water.[5]
-
Troubleshooting Steps:
-
Too much solvent: If you've used too much solvent, you won't see crystallization upon cooling. Try to evaporate some of the solvent and cool again.
-
Inducing Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.
-
Consider a Solvent System: If a single solvent doesn't work, use a solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) while hot. Then, slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Purification Workflow and Standard Operating Procedures (SOPs)
The choice of purification technique depends on the nature of the impurities and the desired final purity.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification technique.
SOP-01: Acid-Base Extraction
This technique is ideal for separating the acidic product from neutral or basic impurities.[2][3]
Caption: Workflow for purification via acid-base extraction.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]
-
Separation: Stopper the funnel, vent frequently, and swirl gently to mix the layers. Allow the layers to separate. The deprotonated product (carboxylate salt) will move to the aqueous layer.[2][6]
-
Isolation: Drain the lower aqueous layer into a clean flask. For best results, repeat the extraction of the organic layer with fresh NaHCO₃ solution.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH is approximately 2 (test with pH paper). Your product should precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If no solid forms, extract the acidified aqueous solution with fresh ethyl acetate (3x), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.[6]
SOP-02: Recrystallization
This is a powerful technique for purifying solid materials with relatively high initial purity.
Protocol:
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., toluene, or ethyl acetate/hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
SOP-03: Silica Gel Column Chromatography
Use this method when acid-base extraction is insufficient to remove impurities of similar acidity.
Protocol:
-
Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% acetic acid to the mobile phase to prevent peak tailing.[7] Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[8]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support hub for the synthesis of 3-(4-fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.
Question 1: I'm observing low yields in my Malonic Ester Synthesis of the target molecule. What are the likely causes and how can I improve the yield?
Low yields in a Malonic Ester Synthesis can stem from several stages of the process: incomplete enolate formation, inefficient alkylation, or issues during hydrolysis and decarboxylation.[1][2] Let's break down the potential pitfalls and solutions.
Root Cause Analysis:
-
Inefficient Deprotonation: The first critical step is the quantitative formation of the enolate from diethyl malonate. Using a base that is not strong enough or is sterically hindered can lead to an unfavorable equilibrium, leaving a significant amount of starting material unreacted. The pKa of diethyl malonate is approximately 13, so a base that generates a conjugate acid with a pKa significantly higher than 13 is required for complete deprotonation.[3]
-
SN2 Reaction Challenges: The alkylation step is a classic SN2 reaction, which is sensitive to steric hindrance.[1] The electrophile, 4-fluoro-3-methylbenzyl halide, is a benzylic halide and generally a good substrate. However, issues can arise from the quality of the halide or competing elimination (E2) reactions if the base is too hindered or the temperature is too high.
-
Side Reactions: A major drawback of the malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[2] This becomes more prevalent if the enolate is not consumed quickly or if an excess of the alkylating agent is used.
-
Incomplete Hydrolysis/Decarboxylation: The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation. Incomplete hydrolysis will lead to a mixture of ester and acid functionalities, complicating purification. The decarboxylation requires sufficient heat to proceed efficiently.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address low yields in your malonic ester synthesis.
Caption: Troubleshooting workflow for low yields in Malonic Ester Synthesis.
Optimized Protocol:
| Step | Parameter | Recommended Condition | Rationale |
| 1. Deprotonation | Base/Solvent | Sodium ethoxide (NaOEt) in absolute ethanol (EtOH) | Using the same alkoxide as the ester prevents transesterification.[2] Ensure NaOEt is freshly prepared or properly stored to maintain its reactivity. |
| 2. Alkylation | Electrophile | 4-fluoro-3-methylbenzyl bromide | Bromides are generally more reactive than chlorides in SN2 reactions. |
| Temperature | Add bromide slowly at 0 °C, then allow to warm to room temperature or gently reflux. | This controls the initial exotherm and minimizes side reactions. | |
| Stoichiometry | Use a slight excess (1.1 eq) of diethyl malonate. | This minimizes the chance of dialkylation by ensuring the alkylating agent is the limiting reagent.[4] | |
| 3. Saponification | Reagent | Aqueous NaOH or KOH (e.g., 6M) in EtOH | Basic hydrolysis is often cleaner for this step. |
| Conditions | Heat under reflux until TLC shows complete consumption of the diester. | Ensures complete conversion to the dicarboxylate salt. | |
| 4. Acidification & Decarboxylation | Reagent | Concentrated HCl or H2SO4 | Acidifies the dicarboxylate and catalyzes decarboxylation. |
| Conditions | Heat the acidic mixture to reflux. | Thermal energy is required to drive the loss of CO2 from the malonic acid intermediate. |
Question 2: My Friedel-Crafts acylation of 2-fluorotoluene is giving me a mixture of isomers and poor conversion. How can I improve the regioselectivity and yield?
The Friedel-Crafts acylation is a powerful tool for forming C-C bonds with aromatic rings, but its regioselectivity is highly dependent on the directing effects of the substituents already present.[5] In the case of 2-fluorotoluene, you have two activating, ortho-, para-directing groups: a methyl group (CH₃) and a fluorine atom (F).
Root Cause Analysis:
-
Competing Directing Effects: The methyl group is an activating group that directs electrophilic substitution to its ortho (position 3) and para (position 5) positions. The fluorine atom is a deactivating group overall due to its inductive effect, but it is also an ortho-, para-director due to resonance. It directs to its ortho (position 3) and para (position 6) positions.
-
Steric Hindrance: Acylation at position 3 is sterically hindered by the adjacent methyl group. Acylation at position 6 is hindered by the adjacent fluorine atom. The para position to the methyl group (position 5) is the most sterically accessible and electronically favorable position.
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) must be used in stoichiometric amounts because it complexes with the product ketone, deactivating it towards further reaction.[5] Insufficient or deactivated (due to moisture) catalyst will result in poor conversion.
Improving Regioselectivity and Yield:
Caption: Strategies to optimize Friedel-Crafts acylation.
Recommended Protocol for Acylation:
| Step | Parameter | Recommended Condition | Rationale |
| 1. Reactant Prep | Acylating Agent | 3-Chloropropionyl chloride | The acylium ion formed does not rearrange. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Must be fresh and handled under inert atmosphere (e.g., N₂ or Ar) to prevent deactivation by moisture. | |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | These are common, non-reactive solvents for Friedel-Crafts reactions. | |
| 2. Reaction | Temperature | -10 °C to 0 °C | Lower temperatures often increase selectivity by favoring the kinetically controlled product and minimizing side reactions. |
| Addition | Slowly add the acyl chloride to the mixture of 2-fluorotoluene and AlCl₃ in the solvent. | Controls the reaction rate and heat generation. | |
| 3. Workup | Quenching | Pour the reaction mixture slowly onto crushed ice with concentrated HCl. | This decomposes the aluminum chloride complex of the product ketone. |
| 4. Purification | Method | Column chromatography or recrystallization | Necessary to separate the desired para-isomer from other minor isomers. |
Question 3: The final hydrolysis of my nitrile intermediate is slow and requires harsh conditions. Are there alternative methods or ways to optimize this step?
Hydrolysis of nitriles to carboxylic acids is a robust but often sluggish reaction, requiring either strong acid or strong base and high temperatures for extended periods.[6][7] These conditions can sometimes lead to degradation of sensitive substrates.
Root Cause Analysis:
-
Stability of the Nitrile Group: The carbon-nitrogen triple bond is very stable and requires significant activation to be attacked by a nucleophile like water or hydroxide.[8]
-
Intermediate Amide Formation: The reaction proceeds through an amide intermediate.[9][10] The hydrolysis of the amide to the carboxylic acid can also be slow under the reaction conditions.
-
Substrate Solubility: If the nitrile has poor solubility in the aqueous acidic or basic media, the reaction rate will be limited by mass transfer.
Optimization and Alternative Methods:
| Method | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | 6-12M H₂SO₄ or HCl, reflux | Direct formation of the free carboxylic acid.[7] The ammonium by-product is sequestered as a salt.[8] | Can be corrosive; may not be suitable for acid-sensitive molecules. |
| Basic Hydrolysis | 6M NaOH or KOH in H₂O/EtOH, reflux | Generally faster than acidic hydrolysis. | Forms the carboxylate salt, requiring a separate acidification step to get the final product.[7] Ammonia gas is released. |
| Phase-Transfer Catalysis | NaOH, Toluene, H₂O, with a phase-transfer catalyst (e.g., TBAB) | Improves reaction rates for water-insoluble nitriles by bringing the hydroxide ion into the organic phase. | Requires an additional reagent and may complicate purification. |
| Microwave-Assisted Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O in a microwave reactor | Drastically reduces reaction times from hours to minutes due to efficient heating. | Requires specialized microwave synthesis equipment. |
Recommended Optimization for Standard Hydrolysis:
-
Co-solvent: For basic hydrolysis, using a mixture of ethanol and water can significantly improve the solubility of the organic nitrile, leading to a faster and more complete reaction.[6]
-
Temperature: Ensure the reaction is maintained at a vigorous reflux to provide sufficient energy for the reaction to proceed.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile and the formation of the product acid. This will prevent unnecessarily long reaction times which could lead to decomposition.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the fluorine atom in the synthesis and properties of this compound? The fluorine atom significantly influences the electronic properties of the phenyl ring. Its strong electron-withdrawing inductive effect can impact the reactivity of the ring in reactions like Friedel-Crafts acylation. In the context of drug development, the introduction of fluorine can modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[11]
Q2: Can I use a different starting material, for example, starting from 3-(4-fluoro-3-methylphenyl)propenoic acid (a cinnamic acid derivative)? Yes, this is a viable alternative route. 3-(4-Fluoro-3-methylphenyl)propenoic acid can be synthesized via a Knoevenagel or Perkin condensation. The double bond of the propenoic acid can then be reduced to the propanoic acid. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.[12] This method is often very clean and high-yielding.
Q3: Are there any specific safety precautions I should take during this synthesis? Yes. Standard laboratory safety practices should always be followed. Specifically:
-
Friedel-Crafts Reaction: Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction quench with water/acid is highly exothermic and should be done slowly and with cooling.
-
Nitrile Hydrolysis: Strong acids and bases are corrosive. The release of ammonia gas during basic hydrolysis requires a well-ventilated fume hood.
-
Solvents: Many organic solvents like dichloromethane and toluene are volatile and have associated health risks. Always work in a fume hood.
Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, integration, and coupling patterns for the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to prepare this compound?
A1: Several effective methods exist, with the choice often depending on the availability of starting materials, scale, and desired purity. The most common strategies include:
-
Heck Coupling followed by Hydrogenation: This is a robust, two-step process. It begins with the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-fluoro-3-methylbenzene) with an acrylate ester (e.g., ethyl acrylate). The resulting cinnamate derivative is then hydrogenated to yield the saturated propanoic acid. This route is well-documented and highly versatile.[1][2]
-
Hydrocarboxylation of a Styrene Derivative: Modern methods allow for the direct addition of a carboxylic acid group across a double bond. Starting from 4-fluoro-3-methylstyrene, catalytic hydrocarboxylation with carbon dioxide (CO2) can directly form the target molecule.[3][4] This approach is highly atom-economical. Ligand selection is crucial for controlling regioselectivity, ensuring the formation of the desired linear product (anti-Markovnikov) over the branched isomer.[5]
-
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction can be adapted to form the carbon skeleton.[6] For instance, coupling a 4-fluoro-3-methylphenylboronic acid with a suitable 3-carbon synthon containing a carboxylic acid or ester group. The reaction is known for its tolerance of a wide range of functional groups.[7]
-
Knoevenagel Condensation and Subsequent Reduction: This classic method involves the condensation of 4-fluoro-3-methylbenzaldehyde with malonic acid to form the corresponding cinnamic acid, which is then reduced to the target propanoic acid, often via catalytic hydrogenation.[8]
Q2: How do I select the most appropriate synthetic route?
A2: Your choice should be guided by several factors:
-
Starting Material Availability: The cost and commercial availability of the key starting materials (e.g., the aryl halide for Heck/Suzuki, the styrene for hydrocarboxylation, or the benzaldehyde for Knoevenagel) can be a deciding factor.
-
Scale of Reaction: For large-scale industrial synthesis, atom economy and process safety are paramount. Direct hydrocarboxylation can be advantageous, though it may require specialized equipment for handling gases like CO2 and H2.[4][9] The Heck and Suzuki routes are highly scalable and widely used in pharmaceutical manufacturing.[6]
-
Required Purity: All routes can yield high-purity material, but the impurity profiles will differ. For example, Heck reactions may generate alkene isomers or reduced side products that need to be carefully removed.[1][10]
-
Laboratory Equipment: Some routes require specific apparatus, such as a pressure vessel (autoclave) for hydrocarboxylation or hydrogenation reactions.[8][11]
Q3: What are the critical parameters to control for maximizing yield?
A3: Regardless of the chosen route, several parameters are universally critical:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and, crucially, the ligand, is vital.[2][11] Ligands not only stabilize the active catalytic species but also dictate reactivity and selectivity.
-
Solvent: The solvent must be appropriate for all reagents and stable at the reaction temperature. Common choices for cross-coupling reactions include DMF, DMAc, toluene, and dioxane.[2] The solvent must be anhydrous for many organometallic reactions.
-
Base: The choice and stoichiometry of the base are critical in cross-coupling reactions like Heck and Suzuki. The base is required to regenerate the Pd(0) catalyst in the Heck reaction and to activate the boronic acid in the Suzuki reaction.[7][12] Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[2][13]
-
Temperature and Reaction Time: These must be carefully optimized. Insufficient temperature or time can lead to incomplete conversion, while excessive heat or duration can promote side reactions and catalyst decomposition.[14]
-
Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is essential.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Your reaction shows low conversion of starting materials or a complete absence of the desired product.
Potential Cause 1.1: Catalyst Deactivation
-
Explanation: The active Pd(0) catalyst is prone to deactivation through oxidation or aggregation into palladium black, an inactive form of palladium metal.[2][14] This is one of the most common failure modes in palladium-catalyzed reactions.
-
Solution:
-
Ensure Inert Atmosphere: De-gas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst.[13] Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.
-
Use High-Quality Reagents: Use a fresh, reputable source of palladium catalyst. Old or improperly stored catalysts may be partially oxidized.
-
Select Appropriate Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) center, preventing aggregation into palladium black and modulating its reactivity.[2]
-
Avoid Excessive Temperatures: Overheating can accelerate catalyst decomposition. Optimize the temperature to be high enough for reaction but low enough to preserve the catalyst's lifespan.
-
Potential Cause 1.2: Poor Reagent Quality or Incorrect Stoichiometry
-
Explanation: The presence of impurities (especially water or oxygen) can interfere with the reaction. Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Solution:
-
Purify Starting Materials: Ensure your aryl halide and coupling partner are pure. Recrystallize or distill if necessary.
-
Use Anhydrous Solvents: For moisture-sensitive reactions like the Suzuki coupling, use a dry solvent.
-
Verify Stoichiometry: Accurately weigh all reagents. It is common to use a slight excess (1.1-1.5 equivalents) of one of the coupling partners to drive the reaction to completion.[13]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Problem 2: Significant Impurity Formation in Heck Coupling Route
You observe multiple spots on your TLC plate or unexpected peaks in your LC-MS analysis.
Potential Cause 2.1: Alkene Isomerization
-
Explanation: During the Heck reaction, after the desired product is formed but before it dissociates from the palladium center, re-addition of the palladium-hydride species can occur. This can lead to isomerization of the double bond, forming undesired regioisomers. This is a consequence of reversible β-hydride elimination.[10]
-
Solution:
-
Add a Base: A base is necessary to neutralize the H-X acid produced and regenerate the Pd(0) catalyst. The choice of base can influence isomerization.[12] Inorganic bases like acetates or carbonates are often effective.
-
Use Silver or Thallium Salts: Adding salts like silver carbonate can act as a halide scavenger, facilitating the reductive elimination step and minimizing the lifetime of the species responsible for isomerization.[10]
-
Potential Cause 2.2: Formation of a Reductive Heck Product
-
Explanation: Instead of β-hydride elimination to form the alkene, the intermediate alkyl-palladium species is protonated. This results in a saturated C-C bond (hydroarylation), leading to the direct formation of the final product, but often in an uncontrolled and low-yield manner alongside the desired Heck product.[1]
-
Solution:
-
Control Hydride Sources: This side reaction is more common when hydride sources are present in the reaction mixture. Ensure solvents are not a source of adventitious hydrides.
-
Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of β-hydride elimination versus protonolysis. This often requires empirical screening.[1]
-
Optimized Experimental Protocol: Heck Coupling & Hydrogenation
This protocol provides a reliable, two-step method for synthesizing this compound with high yield.
Step 1: Synthesis of Ethyl (E)-3-(4-fluoro-3-methylphenyl)acrylate
Caption: Workflow for the Heck coupling step.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)3, 0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene via syringe, followed by triethylamine (Et3N, 2.0 eq) and ethyl acrylate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 2: Hydrogenation and Saponification
-
Hydrogenation: Dissolve the purified acrylate ester from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, 5-10 mol%).[8][15]
-
Reaction: Place the mixture in a Parr hydrogenator or use a balloon filled with hydrogen gas. Pressurize the vessel (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Filtration: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Saponification: Add a solution of sodium hydroxide (2.0 eq) in water/methanol to the filtrate. Stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Workup and Isolation: Concentrate the mixture to remove the organic solvent. Dilute with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
Data Summary: Influence of Ligand and Base in Heck Coupling
The following table summarizes typical results from optimizing the Heck coupling step (Step 1), demonstrating the critical impact of ligand and base selection on product yield.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | Et3N | Toluene | 100 | 75 |
| 2 | Pd(OAc)2 | P(o-tol)3 | Et3N | Toluene | 100 | 92 |
| 3 | Pd(OAc)2 | None | Et3N | DMF | 100 | 45 |
| 4 | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 110 | 88 |
| 5 | Pd(OAc)2 | P(o-tol)3 | K3PO4 | DMF | 100 | 85 |
Yields are for the isolated acrylate ester after chromatography. This data is illustrative and based on common findings in cross-coupling chemistry.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic direct hydrocarboxylation of styrenes with CO2 and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support resource for the synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a successful and high-purity synthesis.
Introduction to the Synthesis
The most common and efficient synthetic route to this compound involves a two-step process. The first step is a Knoevenagel condensation between 4-fluoro-3-methylbenzaldehyde and malonic acid to form 3-(4-Fluoro-3-methylphenyl)acrylic acid. The second step is the catalytic hydrogenation of the acrylic acid intermediate to yield the desired propanoic acid. This guide will address potential impurities and challenges in both stages of this synthesis.
Visualizing the Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway for this compound and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A: The impurities in your final product will largely depend on the efficiency of each synthetic step and the purification methods employed. The most common impurities can be categorized by their origin:
-
From the Knoevenagel Condensation:
-
Unreacted 4-fluoro-3-methylbenzaldehyde: A starting material that can be carried over if the reaction does not go to completion.
-
Unreacted malonic acid: Another starting material that may persist.
-
3-(4-Fluoro-3-methylphenyl)acrylic acid (Cinnamic Acid Derivative): The intermediate product of the first step. Incomplete hydrogenation will result in its presence in the final product.
-
Self-condensation products of the aldehyde: This can occur if too strong a base is used as a catalyst.[1]
-
-
From the Catalytic Hydrogenation:
Q2: My Knoevenagel condensation is giving a low yield. What are the likely causes?
A: Low yields in Knoevenagel condensations are a common issue.[4] The primary factors to investigate are:
-
Catalyst Choice and Activity: The reaction is typically catalyzed by a weak base like piperidine or pyridine.[1] If the base is too strong, it can promote the self-condensation of the aldehyde.[1] Ensure your catalyst is fresh and used in the correct stoichiometric amount.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[5] This can shift the equilibrium of the reaction back towards the reactants. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) can improve yields.[4]
-
Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve a reasonable reaction rate.[4] However, excessive heat can lead to side reactions, such as the decarboxylation of malonic acid.[1]
-
Purity of Reactants: Ensure that your 4-fluoro-3-methylbenzaldehyde and malonic acid are of high purity.
Q3: How can I monitor the progress of the catalytic hydrogenation?
A: The most common methods for monitoring the hydrogenation are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: You can spot the reaction mixture against the starting material (the cinnamic acid derivative). The disappearance of the starting material spot and the appearance of a new, more polar spot (the propanoic acid) indicates the reaction is progressing.
-
HPLC: This provides a more quantitative assessment of the reaction progress, allowing you to determine the percentage of starting material remaining and the percentage of product formed. A reversed-phase HPLC method would be suitable for this analysis.[6][7]
Q4: What are the best methods for purifying the final product?
A: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system will need to be determined empirically, but solvents like ethanol, ethyl acetate, or mixtures with hexanes are good starting points.
-
Column Chromatography: If recrystallization is ineffective, or if you have a complex mixture of impurities, silica gel column chromatography can be used. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically separate the desired product from less polar impurities (like unreacted aldehyde) and more polar impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Action |
| Low or no yield in Knoevenagel condensation | Inactive or inappropriate catalyst. | Use a fresh, weak base catalyst like piperidine or pyridine.[1] Avoid strong bases to prevent aldehyde self-condensation.[1] |
| Water is inhibiting the reaction. | Use a Dean-Stark apparatus to azeotropically remove water.[4] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation with TLC.[4] | |
| Incomplete hydrogenation | Catalyst poisoning or deactivation. | Ensure the starting material and solvent are free of impurities that could poison the palladium catalyst. Use fresh Pd/C catalyst. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure or extend the reaction time. Monitor the reaction progress by TLC or HPLC. | |
| Presence of over-reduced impurities | Hydrogenation conditions are too harsh. | Reduce the hydrogen pressure and/or reaction temperature.[2][3] |
| Final product is an oil or difficult to crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| The product itself may have a low melting point. | Confirm the identity and purity of your product by NMR and HPLC. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-fluoro-3-methylbenzaldehyde with Malonic Acid
-
Materials:
-
4-fluoro-3-methylbenzaldehyde (1 equivalent)
-
Malonic acid (1.1 equivalents)
-
Pyridine (solvent)
-
Piperidine (0.1 equivalents, catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add 4-fluoro-3-methylbenzaldehyde and malonic acid.
-
Add pyridine as the solvent and piperidine as the catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude 3-(4-Fluoro-3-methylphenyl)acrylic acid.
-
Protocol 2: Catalytic Hydrogenation of 3-(4-Fluoro-3-methylphenyl)acrylic acid
-
Materials:
-
3-(4-Fluoro-3-methylphenyl)acrylic acid (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the crude 3-(4-Fluoro-3-methylphenyl)acrylic acid in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Impurity Identification and Control Workflow
Caption: Workflow for impurity identification and control.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support center for the synthesis and optimization of 3-(4-Fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Malonic Ester Synthesis Route
The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids.[1][2][3][4] This route typically involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Q1: I am getting a low yield of my desired product, this compound, using the malonic ester synthesis. What are the likely causes and how can I improve it?
A1: Low yields in malonic ester synthesis can stem from several factors. Let's break down the common culprits and their solutions:
-
Incomplete Deprotonation of Diethyl Malonate: The first step, the formation of the enolate, is critical. If the deprotonation is incomplete, you will have unreacted diethyl malonate, which will lower your overall yield.
-
Troubleshooting:
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the standard base. Ensure your NaOEt is fresh and not degraded by moisture. For a stronger, non-nucleophilic base, consider sodium hydride (NaH) in an aprotic solvent like THF or DMF.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent quenching of the enolate by water. Use dry solvents and glassware.
-
-
-
Inefficient Alkylation: The nucleophilic attack of the malonate enolate on the benzyl halide is the key bond-forming step.
-
Troubleshooting:
-
Leaving Group: The choice of leaving group on the benzyl halide is important. Benzyl bromides are generally more reactive than chlorides. Consider using 4-fluoro-3-methylbenzyl bromide for a more efficient reaction.
-
Reaction Temperature: While the deprotonation is often done at room temperature or slightly below, the alkylation step may benefit from gentle heating. Monitor the reaction by TLC to determine the optimal temperature and time.
-
-
-
Side Reactions: The most common side reaction is dialkylation, where the mono-alkylated product is deprotonated again and reacts with another molecule of the benzyl halide.[2]
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) to minimize the chance of dialkylation.
-
Slow Addition: Add the benzyl halide slowly to the solution of the malonate enolate. This keeps the concentration of the alkylating agent low and favors mono-alkylation.
-
-
-
Incomplete Hydrolysis or Decarboxylation: The final steps of saponification and decarboxylation must go to completion.
-
Troubleshooting:
-
Hydrolysis: Use a sufficient excess of a strong base like NaOH or KOH in a water/ethanol mixture and ensure the reaction is heated to reflux for an adequate amount of time to hydrolyze both ester groups.
-
Decarboxylation: Acidify the reaction mixture after hydrolysis and heat to a temperature sufficient for decarboxylation (typically above 100 °C). The evolution of CO2 gas is an indicator of the reaction's progress.
-
-
Q2: I am observing a significant amount of a dialkylated byproduct. How can I suppress this side reaction?
A2: As mentioned above, dialkylation is a common issue. Here is a more focused approach to minimize it:
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Use a 1.1 to 1.2 molar excess of diethyl malonate relative to the benzyl halide. | This increases the probability of the enolate reacting with the starting halide rather than the mono-alkylated product. |
| Addition Rate | Add the 4-fluoro-3-methylbenzyl halide dropwise to the enolate solution over a period of 30-60 minutes. | Maintaining a low concentration of the alkylating agent disfavors the second alkylation step. |
| Temperature Control | Maintain the reaction temperature at or below room temperature during the addition of the halide. | Lower temperatures can help control the reaction rate and improve selectivity for mono-alkylation. |
Workflow for Malonic Ester Synthesis
Caption: Workflow for Malonic Ester Synthesis.
Part 2: Palladium-Catalyzed Cross-Coupling Routes
Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are powerful tools for forming carbon-carbon bonds.[5]
Q3: I am attempting a Heck reaction between 4-bromo-1-fluoro-2-methylbenzene and acrylic acid, but the reaction is sluggish and gives a low yield. What can I do?
A3: The Heck reaction can be sensitive to several parameters. Here are key areas to optimize:
-
Catalyst System: The choice of palladium source and ligand is crucial.
-
Troubleshooting:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)2) is a common and effective precatalyst.
-
Ligand: Phosphine ligands are typically required. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine or Buchwald-type ligands can be effective. Consider screening a few different ligands to find the optimal one for your substrate.
-
-
-
Base: The base plays a critical role in regenerating the active Pd(0) catalyst.
-
Troubleshooting:
-
Inorganic vs. Organic Bases: Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used. Organic bases such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) can also be effective. The choice of base can depend on the solvent and substrate.
-
-
-
Solvent: The solvent can significantly influence the reaction rate and outcome.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP are commonly used and often give good results.
-
Aqueous Conditions: In some cases, running the reaction in a mixture of an organic solvent and water can be beneficial.[6]
-
-
-
Reaction Temperature: The Heck reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Temperature Optimization: A typical temperature range is 80-120 °C. If the reaction is sluggish, a higher temperature may be necessary. However, be mindful of potential side reactions like thermal decomposition of the catalyst or starting materials at very high temperatures.
-
-
Q4: I am considering a Suzuki-Miyaura coupling approach. What would be the ideal coupling partners and what potential issues should I be aware of?
A4: A Suzuki-Miyaura coupling is a viable alternative. The most logical disconnection would involve coupling a (4-fluoro-3-methylphenyl)boronic acid with a 3-halopropanoate ester, followed by hydrolysis.
-
Potential Issues and Solutions:
-
Preparation of the Boronic Acid: The synthesis of the required (4-fluoro-3-methylphenyl)boronic acid can be challenging. It is typically prepared from the corresponding aryl halide via lithiation or Grignard formation followed by reaction with a trialkyl borate. Anhydrous conditions are essential for this step.
-
Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form a biaryl species.[4]
-
Troubleshooting:
-
Oxygen Exclusion: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 equivalents) to ensure complete consumption of the more valuable halide partner.
-
-
-
Protodeboronation: The boronic acid can be cleaved by acidic protons, leading to the formation of 1-fluoro-2-methylbenzene.
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic inorganic base like K2CO3, K3PO4, or Cs2CO3. Avoid acidic conditions during workup until the coupling is complete.
-
-
-
Logical Flow for a Suzuki-Miyaura Coupling
Caption: Logical Flow for a Suzuki-Miyaura Coupling.
Part 3: Nitrile Hydrolysis Route
Another common strategy is the synthesis and subsequent hydrolysis of the corresponding nitrile.
Q5: I am having trouble with the hydrolysis of 3-(4-fluoro-3-methylphenyl)propanenitrile to the carboxylic acid. The reaction is either incomplete or I see decomposition. How can I optimize this step?
A5: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. Both methods have their own set of challenges.
-
Acidic Hydrolysis:
-
Conditions: Typically involves heating the nitrile in the presence of a strong acid like concentrated sulfuric acid or hydrochloric acid in water.
-
Potential Issues:
-
Incomplete Reaction: The intermediate amide may be slow to hydrolyze.
-
Decomposition: The strongly acidic and high-temperature conditions can sometimes lead to charring or other decomposition pathways.
-
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure you are heating for a sufficient period. Monitor the reaction by TLC or GC-MS to track the disappearance of the starting nitrile and the intermediate amide.
-
Acid Concentration: Using a mixture of acetic acid and concentrated HCl can sometimes provide a milder, yet effective, hydrolysis medium.
-
-
-
Basic Hydrolysis:
-
Conditions: Involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.
-
Potential Issues:
-
Incomplete Reaction: Similar to acidic hydrolysis, the reaction may stall at the amide stage.
-
Formation of Carboxylate Salt: The product is the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid.
-
-
Troubleshooting:
-
Phase Transfer Catalysis: If the nitrile has poor solubility in the aqueous base, adding a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.
-
Solvent: Using a co-solvent like ethanol or dioxane can improve the solubility of the nitrile and promote a more homogeneous reaction.
-
-
| Hydrolysis Method | Pros | Cons |
| Acidic | Direct formation of the carboxylic acid. | Can lead to decomposition; may require harsh conditions. |
| Basic | Generally cleaner reactions with fewer side products. | Requires a separate acidification step; potential for incomplete reaction. |
References
- 1. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 3-(4-Fluoro-3-methylphenyl)propanoic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluoro-3-methylphenyl)propanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. My aim is to combine technical precision with practical, field-tested insights to help you navigate the complexities of working with this compound.
I. Synthesis and Purification
The successful synthesis and purification of this compound is foundational to any downstream application. This section addresses common hurdles in these initial steps.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of arylpropanoic acids can often be attributed to several factors, primarily related to the specific synthetic route chosen. Common methods include the hydrocarboxylation of a corresponding styrene precursor or multi-step syntheses involving malonic esters or other coupling reactions.[1][2]
-
Incomplete Reaction: Ensure your reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: Hydrocarboxylation reactions, for instance, can be prone to side reactions such as alkene reduction or isomerization, particularly if the catalyst system is not optimal.[3][4] The choice of ligands and reductants is critical in directing the reaction towards the desired carboxylic acid product.[4] Radical hydrocarboxylation methods, while offering an alternative, can also have competing pathways that need to be carefully controlled.[5][6]
-
Reagent Quality: The purity of your starting materials, especially the organometallic reagents or catalysts, is paramount. Ensure all reagents are fresh and handled under appropriate inert conditions if they are air or moisture sensitive.
-
Work-up and Extraction Issues: During the aqueous work-up, ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate salt, rendering it soluble in the organic extraction solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) will maximize the recovery of your product.
Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer: Byproduct identification is the first step toward minimizing their formation. Techniques like NMR spectroscopy, GC-MS, and LC-MS are invaluable for characterizing these impurities. Common byproducts can include constitutional isomers, products of over-oxidation, or unreacted intermediates.
To minimize byproducts:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading. A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions.
-
Control Stoichiometry: Precise control over the stoichiometry of your reagents is crucial. For instance, in Grignard-based syntheses, ensuring the exact equivalence of the Grignard reagent and CO2 is important to prevent side reactions.[7][8]
-
Purification of Intermediates: If you are performing a multi-step synthesis, purifying the intermediates at each stage can prevent the carry-over of impurities that might interfere with subsequent steps.
II. Purification and Characterization
Even with a successful synthesis, obtaining a highly pure product is essential for reliable experimental results.
Frequently Asked Questions (FAQs): Purification & Characterization
Question 3: What is the most effective method for purifying crude this compound?
Answer: Recrystallization is often the most effective and scalable method for purifying solid carboxylic acids like this compound.[9] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Rationale |
| Toluene | Good for non-polar impurities. |
| Heptane/Ethyl Acetate Mixture | Allows for fine-tuning of polarity to selectively precipitate the desired product. |
| Ethanol/Water Mixture | The compound is typically soluble in ethanol and less soluble in water, making this a good system for inducing crystallization upon addition of water. |
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.[9]
-
If insoluble impurities are present, perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
For challenging purifications, column chromatography on silica gel may be necessary. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Question 4: What are the key analytical techniques and expected spectral data for confirming the identity and purity of this compound?
Answer: A combination of spectroscopic and analytical techniques should be used for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the molecular structure. Key expected signals in ¹H NMR include aromatic protons (with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring), and two aliphatic triplets corresponding to the -CH₂-CH₂-COOH group.
-
Mass Spectrometry (MS): This will confirm the molecular weight (182.19 g/mol for C₁₀H₁₁FO₂).[10]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (typically around 3000 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).[11]
-
High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid) is a common starting point.[12]
III. Experimental Use and Stability
Once you have a pure compound, ensuring its proper handling and use in experiments is critical for obtaining reproducible data.
Frequently Asked Questions (FAQs): Experimental Use
Question 5: What are the best practices for storing this compound and its solutions to ensure stability?
Answer: this compound is generally a stable solid at room temperature. However, for long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.
When preparing stock solutions, consider the following:
-
Solvent Choice: The compound is soluble in many organic solvents such as methanol, ethanol, DMSO, and acetone. For biological assays, DMSO is a common choice, but be mindful of its potential effects on the experiment.
-
Solution Stability: The stability of the compound in solution can vary depending on the solvent and storage conditions. It is advisable to prepare fresh solutions for critical experiments. If storing solutions, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH Considerations: In aqueous solutions, the carboxylic acid will exist in equilibrium with its conjugate base. The pH of the solution will determine the predominant species, which may affect its biological activity or solubility.
Question 6: I am observing poor solubility of the compound in my aqueous assay buffer. How can I improve this?
Answer: Arylpropanoic acids often have limited solubility in water. To improve solubility in aqueous buffers:
-
Adjust pH: Increasing the pH of the buffer above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it to the more water-soluble carboxylate salt.[13] However, ensure the pH is compatible with your assay.
-
Use a Co-solvent: Small amounts of a water-miscible organic solvent like DMSO or ethanol can be added to the buffer to increase the solubility of the compound. It is crucial to run a vehicle control to ensure the co-solvent does not affect the experimental outcome.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins may be necessary.
IV. Safety Precautions
Working safely in the laboratory is of utmost importance.
Question 7: What are the primary safety hazards associated with this compound and what precautions should I take?
Answer: Based on safety data sheets (SDS) for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[14][15]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.[15]
-
First Aid: In case of contact, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[16]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizing Workflows
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational design of catalysts for hydrocarboxylation with CO2 to afford C2+ carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-(4-Fluoro-3-methylphenyl)propanoic acid
Welcome to the technical support guide for 3-(4-Fluoro-3-methylphenyl)propanoic acid (CAS No. 849548-95-4). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance on the proper handling, storage, and use of this compound, presented in a practical, question-and-answer format to address common challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store the compound as a solid. The specific temperature depends on the anticipated storage duration. One supplier suggests storing the powder at -20°C for up to 3 years or at 4°C for up to 2 years[1].
Q2: How should I store solutions of this compound?
If you have dissolved the compound in a solvent like DMSO, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month[1]. It is important to use freshly opened, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound[1].
Q3: What are the primary safety hazards associated with this compound?
According to safety data sheets, this compound can cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation[2][3]. Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood[3][5].
Q4: What should I do in case of accidental exposure?
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water[6].
-
Eye Contact: Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing[6]. Seek medical attention if irritation persists[6].
-
Inhalation: Move to an area with fresh air[3].
-
Ingestion: Rinse your mouth with water and consult a physician[3][6].
Q5: What are some key physical and chemical properties of this compound?
This compound is a solid with a molecular weight of approximately 182.19 g/mol and a chemical formula of C10H11FO2[7].
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Difficulty Dissolving the Compound
Q: I am having trouble getting the compound to dissolve completely in my chosen solvent. What can I do?
A: Solubility can be a challenge. Here are some steps to troubleshoot this issue:
-
Solvent Choice: While DMSO is a common solvent for this type of compound, ensure you are using a high-purity, anhydrous grade. The presence of water in hygroscopic solvents like DMSO can significantly impact solubility[1].
-
Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.
-
Warming: Gently warming the solution may improve solubility. However, be cautious, as excessive heat can degrade the compound. Always monitor the temperature and perform this in a controlled manner.
-
Fresh Solvent: Always use freshly opened solvent to minimize the presence of absorbed atmospheric moisture[1].
Below is a decision tree to guide you through solubility troubleshooting:
Issue 2: Inconsistent Experimental Results
Q: I am observing variability in my experimental outcomes. Could this be related to the handling of the compound?
A: Yes, inconsistent results can often be traced back to the handling and storage of reagents.
-
Compound Stability: Ensure that both the solid compound and any prepared solutions have been stored under the recommended conditions to prevent degradation[1]. Repeated freeze-thaw cycles of solutions should be avoided.
-
Accurate Weighing: This compound should be weighed in a controlled environment to prevent the absorption of moisture, which can affect the accuracy of the mass.
-
Incompatible Materials: Be aware of incompatible materials, such as strong oxidizing agents, which can react with the compound and alter its properties[8].
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol provides a standardized method for dissolving this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, conical-bottom tube
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-Weighing Preparation: Allow the container of the compound to equilibrate to room temperature before opening. This minimizes the condensation of atmospheric moisture onto the solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound and transfer it to a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Initial Mixing: Cap the tube tightly and vortex for 30 seconds to facilitate initial dissolution.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should become clear.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (-80°C for long-term)[1].
The following diagram illustrates the recommended workflow for handling the compound upon its arrival in the lab.
Summary of Properties and Storage Conditions
| Property | Value | Source |
| Molecular Formula | C10H11FO2 | --INVALID-LINK-- |
| Molecular Weight | 182.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage (Solid) | -20°C (3 years) or 4°C (2 years) | --INVALID-LINK-- |
| Storage (In Solvent) | -80°C (6 months) or -20°C (1 month) | --INVALID-LINK-- |
| Key Hazards | Skin, eye, and respiratory irritant | --INVALID-LINK--, --INVALID-LINK-- |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid. As a key intermediate in various pharmaceutical and materials science applications, robust and scalable synthetic methods are crucial. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during laboratory and pilot-scale production.
Overview of Scalable Synthetic Strategies
Two primary and scalable synthetic routes for this compound are presented: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation. Each route offers distinct advantages and potential challenges, which will be discussed in detail.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids.[1][2] This route involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[3][4]
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow for Malonic Ester Synthesis
Detailed Experimental Protocol
Step 1: Enolate Formation
-
To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen), add diethyl malonate (1.05 eq.) dropwise at room temperature.
-
Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.
Step 2: Alkylation
-
To the solution of the sodium enolate, add 4-fluoro-3-methylbenzyl bromide (1.0 eq.) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the benzyl bromide.
Step 3: Saponification
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq.) in water.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
Step 4: Decarboxylation and Isolation
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation.[5][6]
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Troubleshooting Guide: Malonic Ester Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Alkylated Product | Incomplete enolate formation. | Ensure the use of a slight excess of sodium ethoxide and allow sufficient time for the reaction. |
| Inactive alkylating agent. | Verify the purity of the 4-fluoro-3-methylbenzyl bromide. | |
| Formation of Dialkylated Product | The mono-alkylated product can be deprotonated and react with another molecule of the alkyl halide.[4] | Use a slight excess of the malonic ester to favor mono-alkylation.[7] |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Use at least 3 equivalents of NaOH and ensure the reaction is heated at reflux for an adequate duration. |
| Incomplete Decarboxylation | Insufficient heating or acidity. | Ensure the pH is strongly acidic (pH 1-2) and maintain reflux for at least 1-2 hours.[5] |
| Product is an oil and difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
Route 2: Knoevenagel Condensation and Hydrogenation
This two-step route involves the condensation of 4-fluoro-3-methylbenzaldehyde with malonic acid to form a cinnamic acid derivative, which is then reduced to the desired propanoic acid.[8][9]
Experimental Workflow: Knoevenagel Condensation & Hydrogenation
Caption: Workflow for Knoevenagel Condensation and Hydrogenation
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
-
In a reaction vessel, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 3-(4-fluoro-3-methylphenyl)acrylic acid.
Step 2: Hydrogenation
-
In a hydrogenation vessel, dissolve the crude acrylic acid derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
Troubleshooting Guide: Knoevenagel Condensation and Hydrogenation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Knoevenagel Condensation | Incomplete reaction. | Ensure sufficient reaction time and temperature. The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product. |
| Side reactions. | Avoid excessively high temperatures which can lead to polymerization or other side reactions. | |
| Incomplete Hydrogenation | Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure or use a more efficient hydrogenation apparatus. | |
| Catalyst poisoning. | Ensure the starting acrylic acid derivative is sufficiently pure, as impurities can poison the catalyst. | |
| Debromination or Defluorination during Hydrogenation | Over-reduction. | Monitor the reaction closely and stop it once the starting material is consumed. Use a milder catalyst or lower hydrogen pressure. |
| Product Contaminated with Starting Material | Incomplete reaction. | Optimize hydrogenation conditions (catalyst loading, pressure, time). |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes are scalable. The malonic ester synthesis is a one-pot, multi-step process that can be advantageous in terms of operational simplicity. The Knoevenagel condensation followed by hydrogenation is a two-step process that may offer higher overall yields and easier purification of the intermediate. The choice often depends on the availability and cost of starting materials and the specific capabilities of the manufacturing facility.
Q2: What are the main safety concerns for these syntheses?
A2: For the malonic ester synthesis, 4-fluoro-3-methylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Sodium ethoxide is a strong base and is flammable. For the Knoevenagel condensation, pyridine is a flammable and toxic solvent. During hydrogenation, proper handling of hydrogen gas and the pyrophoric palladium on carbon catalyst is critical to prevent fire or explosion hazards.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Q4: Can other bases be used for the malonic ester synthesis?
A4: Yes, other alkoxide bases such as sodium methoxide or potassium tert-butoxide can be used. However, it is crucial to use an alkoxide that corresponds to the ester group of the malonic ester to avoid transesterification side reactions.[4]
Q5: What are the common impurities I should look for in the final product?
A5: In the malonic ester route, potential impurities include unreacted diethyl malonate, the dialkylated product, and the intermediate malonic acid. In the Knoevenagel/hydrogenation route, impurities could include unreacted acrylic acid and byproducts from over-reduction.
References
- 1. askthenerd.com [askthenerd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid and Other Phenylpropanoic Acids for Drug Discovery Professionals
This guide provides a comprehensive comparison of 3-(4-Fluoro-3-methylphenyl)propanoic acid with other relevant phenylpropanoic acids, offering insights into their physicochemical properties, metabolic stability, and potential biological activities. While direct experimental data for this compound is not extensively available in public literature, this document establishes a comparative framework using data from structurally similar compounds. The provided experimental protocols are designed to empower researchers to generate the necessary data for a thorough evaluation of this and other novel chemical entities.
Phenylpropanoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. The strategic modification of the phenyl ring and the propanoic acid chain allows for the fine-tuning of a compound's pharmacological profile. The introduction of fluorine and methyl groups, as seen in this compound, can significantly influence properties such as lipophilicity, metabolic stability, and target binding affinity, making a detailed comparison essential for drug development.
Section 1: A Comparative Analysis of Physicochemical Properties
A molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table compares the known or predicted properties of this compound with its parent compound, 3-phenylpropanoic acid, a fluorinated analog, 3-(4-fluorophenyl)propanoic acid, and the well-known NSAID, Ibuprofen.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted/Experimental) | Aqueous Solubility |
| This compound | 182.19 | Predicted: ~2.4 | Data not available |
| 3-Phenylpropanoic acid | 150.17 | Experimental: 1.84 | 5.9 g/L (20°C) |
| 3-(4-Fluorophenyl)propanoic acid | 168.16 | Predicted: 1.843 | Slightly soluble in methanol |
| Ibuprofen | 206.29 | Experimental: 3.97 | 21 mg/L (25°C) |
The introduction of a fluorine atom generally increases lipophilicity, while a methyl group also contributes to a higher LogP. Therefore, it is anticipated that this compound will exhibit a higher LogP than both 3-phenylpropanoic acid and 3-(4-fluorophenyl)propanoic acid, potentially impacting its absorption and distribution.
Section 2: Experimental Protocols for Physicochemical Characterization
To ascertain the precise physicochemical properties of novel compounds like this compound, standardized experimental protocols are indispensable.
Aqueous Solubility Determination (Shake-Flask Method)
This method is a gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The determined concentration represents the aqueous solubility of the compound.
Caption: Workflow for Aqueous Solubility Determination.
Lipophilicity Determination (HPLC-based LogP Measurement)
This method provides a rapid and reliable estimation of the octanol-water partition coefficient (LogP).
Protocol:
-
Prepare a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Use a reversed-phase HPLC column (e.g., C18).
-
Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Inject the test compound under the same chromatographic conditions.
-
Determine the retention time of the test compound and calculate its log k'.
-
Interpolate the LogP of the test compound from the calibration curve.
Section 3: Metabolic Stability Profile
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. The following table presents available data for the comparator compounds.
| Compound | Metabolic Stability (t½ in human liver microsomes) |
| This compound | Data not available |
| 3-Phenylpropanoic acid | Data not available |
| 3-(4-Fluorophenyl)propanoic acid | Data not available |
| Ibuprofen | ~2 hours (in vivo plasma half-life) |
The presence of a fluorine atom can sometimes block sites of metabolism, potentially increasing the metabolic stability of this compound compared to its non-fluorinated counterparts. However, the methyl group could be a site for oxidation. Experimental determination is crucial.
Section 4: Experimental Protocol for In Vitro Metabolic Stability Assessment
The liver microsomal stability assay is a standard in vitro method to evaluate the susceptibility of a compound to phase I metabolism.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound (typically at a low concentration, e.g., 1 µM) to the microsomal suspension.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.
Caption: Workflow for Liver Microsomal Stability Assay.
Section 5: Biological Activity and Therapeutic Potential
Phenylpropanoic acid derivatives have been extensively investigated as modulators of various biological targets, with a notable focus on G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
GPR40 (FFAR1) Agonism:
GPR40 is a free fatty acid receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists, enhancing glucose-stimulated insulin secretion. The structural features of this compound are consistent with those of known GPR40 agonists, suggesting its potential in this therapeutic area.
Caption: GPR40 Signaling Pathway.
PPAR Agonism:
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Phenylpropanoic acid derivatives have been developed as potent PPAR agonists, particularly targeting PPARα and PPARγ. The specific substitutions on the phenyl ring are key determinants of potency and selectivity. The fluoro and methyl substitutions in this compound could modulate its interaction with the PPAR ligand-binding pocket, making it a candidate for investigation as a PPAR agonist.
Conclusion
This compound represents an intriguing chemical entity within the versatile class of phenylpropanoic acids. Based on the comparative analysis of structurally related compounds, it is predicted to possess increased lipophilicity, which may influence its pharmacokinetic profile. Its potential as a modulator of key metabolic targets such as GPR40 and PPARs warrants further investigation. This guide provides the necessary framework and detailed experimental protocols for researchers to undertake a comprehensive evaluation of this and similar compounds, thereby facilitating the data-driven progression of new therapeutic candidates. The elucidation of its experimental physicochemical properties, metabolic stability, and biological activity will be pivotal in determining its true potential in drug discovery.
A Comparative Guide to the Efficacy of 3-(4-Fluoro-3-methylphenyl)propanoic Acid Analogs as Novel Therapeutic Agents
This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of a series of 3-(4-Fluoro-3-methylphenyl)propanoic acid analogs. Drawing upon established methodologies for similar arylpropanoic acid derivatives, we present a logical workflow for researchers engaged in drug discovery and development. Our focus is on ensuring scientific integrity through validated protocols and clear, data-driven comparisons.
The core structure, this compound, serves as a scaffold for systematic modification to explore structure-activity relationships (SAR). Arylpropanoic acids are a well-known class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and even anticancer properties.[1] The introduction of fluorine and methyl groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing potency and metabolic stability.[2] This guide will explore the evaluation of these analogs in the context of a specific, hypothetical therapeutic target, drawing parallels from existing research on similar compounds.
Rationale and Target Selection
While this compound itself is a known chemical entity[3], its biological activity and that of its analogs are not extensively documented in publicly available literature. However, based on the activities of structurally related phenylpropanoic acids, a plausible and compelling therapeutic target is the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. FFA4 is a G protein-coupled receptor that has emerged as an attractive target for metabolic diseases due to its role in glucose homeostasis and insulin sensitivity.[4] The design and synthesis of novel FFA4 agonists are of significant interest for the development of new anti-diabetic drugs.[4][5] This guide will therefore focus on the evaluation of this compound analogs as potential FFA4 agonists.
Hypothesized Signaling Pathway
The activation of FFA4 by an agonist initiates a cascade of intracellular events that contribute to its therapeutic effects. A simplified representation of this pathway is depicted below.
Caption: Hypothesized FFA4 signaling pathway upon agonist binding.
Synthesis of Analogs
A general synthetic route for the preparation of this compound analogs can be adapted from standard organic chemistry methodologies. A plausible approach involves the Heck reaction or a similar cross-coupling method to introduce variability.
Experimental Protocol: General Synthesis of Analogs
-
Starting Material Synthesis: The synthesis of the core scaffold, this compound, can be achieved through various established routes. One common method is the hydrolysis of the corresponding ethyl ester, which can be prepared from 4-fluoro-3-methylaniline.
-
Analog Derivatization: To generate a library of analogs, modifications can be introduced at several positions:
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres. For instance, coupling with various amines or alcohols using standard coupling reagents like EDC/HOBt will yield a diverse set of amides and esters.
-
Phenyl Ring: Further substitution on the phenyl ring can be explored, although this would require starting from different precursors.
-
Propanoic Acid Chain: Modifications to the aliphatic chain, such as the introduction of substituents or altering the chain length, can also be investigated.
-
In Vitro Efficacy Evaluation
The primary goal of the in vitro evaluation is to determine the potency and selectivity of the synthesized analogs as FFA4 agonists.
Experimental Protocol: In Vitro FFA4 Agonist Assay
This protocol describes a cell-based assay to measure the activation of FFA4 by the test compounds.
-
Cell Line: A stable cell line expressing human FFA4, such as CHO-K1 or HEK293 cells, should be used. A parental cell line not expressing the receptor should be used as a negative control.
-
Assay Principle: FFA4 activation leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Procedure: a. Seed the FFA4-expressing cells in a 96-well plate and incubate overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Prepare serial dilutions of the test compounds and a known FFA4 agonist (positive control). d. Add the compounds to the cells and measure the fluorescence intensity using a plate reader at an appropriate excitation and emission wavelength. e. Calculate the dose-response curves and determine the EC50 values for each compound.
Data Presentation: Comparative In Vitro Efficacy
The results of the in vitro assays should be summarized in a clear and concise table to facilitate comparison between the analogs.
| Compound ID | Modification | EC50 (µM) for FFA4 | Selectivity vs. FFA1 (Fold) |
| Lead-001 | Parent Compound | 5.2 ± 0.4 | 50 |
| Analog-A1 | Methyl Ester | 2.8 ± 0.2 | 75 |
| Analog-A2 | N-propyl amide | 8.1 ± 0.6 | 30 |
| Analog-B1 | 2-pyridyl amide | 1.5 ± 0.1 | >100 |
| Analog-B2 | N-benzyl amide | 12.5 ± 1.1 | 15 |
In Vivo Efficacy Evaluation
Promising candidates from the in vitro screening should be advanced to in vivo studies to assess their therapeutic potential in a relevant animal model.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism.
-
Animal Model: Use a relevant mouse model of type 2 diabetes, such as db/db mice or high-fat diet-induced obese mice.
-
Procedure: a. Fast the mice overnight. b. Administer the test compound or vehicle orally. c. After a specified time (e.g., 30 minutes), administer a glucose solution orally. d. Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. e. Measure the blood glucose levels. f. Calculate the area under the curve (AUC) for the glucose excursion.
Experimental Workflow Diagram
The overall workflow from compound synthesis to in vivo evaluation is illustrated below.
Caption: Experimental workflow for evaluating novel analogs.
Structure-Activity Relationship (SAR) Analysis
A thorough analysis of the data from the in vitro and in vivo studies will allow for the elucidation of the structure-activity relationships. This involves correlating the structural modifications of the analogs with their biological activity. For example, quantitative structure-activity relationship (QSAR) studies can be performed to build predictive models.[6] Key considerations for SAR analysis include:
-
Role of the Carboxylic Acid: Is the free acid necessary for activity, or do esters and amides show improved properties? This can provide insights into the binding mode with the receptor.
-
Impact of Phenyl Ring Substituents: The fluoro and methyl groups on the parent compound are likely to influence lipophilicity and metabolic stability. Further modifications can fine-tune these properties.
-
Conformational Effects: The flexibility of the propanoic acid chain may play a role in receptor binding.
Conclusion
This guide provides a systematic approach for the comparative evaluation of this compound analogs as potential therapeutic agents, with a focus on their activity as FFA4 agonists. By following the outlined experimental protocols and data analysis strategies, researchers can effectively identify promising lead compounds for further development. The principles of scientific integrity, including the use of appropriate controls and validated assays, are paramount to the success of such a drug discovery campaign. Further exploration into the antimicrobial and anticancer potential of these analogs could also be warranted based on the broad bioactivity of related structures.[7][8][9][10][11][12]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Small Molecule Inhibitors: A Case Study with 3-(4-Fluoro-3-methylphenyl)propanoic acid
Introduction: The Imperative for Rigorous Validation in Early-Stage Drug Discovery
In the landscape of drug discovery, the journey from a novel chemical entity (NCE) to a viable therapeutic candidate is both arduous and exacting. Compounds such as 3-(4-Fluoro-3-methylphenyl)propanoic acid, a small molecule with potential therapeutic relevance, represent the starting point of this journey. However, before its biological activity can be meaningfully characterized, the analytical methods used to measure its effects must be proven to be reliable, reproducible, and fit for purpose. This is the core principle of in vitro assay validation.
This guide provides a comprehensive framework for the validation of in vitro assays, using this compound as a case study for a hypothetical NCE. We will move beyond rigid templates to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. Our approach is grounded in the principles outlined by major regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), ensuring that the generated data is robust enough to support downstream decision-making in a drug development program.[1][2] The level of validation rigor is dictated by the assay's intended use—a concept known as the "fit-for-purpose" approach—which scales from initial hit identification to potency testing for lot release in later clinical phases.[3][4]
Part 1: Establishing and Validating a Primary Biochemical Assay
Hypothetical Scenario: Targeting a Kinase Pathway
For the purpose of this guide, we will hypothesize that this compound has been identified through initial screening as a potential inhibitor of "Kinase X," a critical enzyme in a cancer-related signaling pathway. Our first task is to develop and validate a primary biochemical assay to accurately quantify its inhibitory activity.
Causality in Assay Selection: Why a Luminescence-Based ATP Depletion Assay?
For primary screening and initial characterization of kinase inhibitors, a luminescence-based ATP depletion assay (e.g., Promega's Kinase-Glo®) is an industry-standard choice. The rationale for this selection is multifaceted:
-
Mechanism-Relevant Endpoint: The assay measures the depletion of ATP, the co-substrate for virtually all kinase reactions. This provides a direct and sensitive readout of kinase activity.
-
High-Throughput Compatibility: The simple "add-mix-read" format is amenable to automation and high-throughput screening in 96- or 384-well plates.
-
High Signal-to-Background Ratio: Luminescence provides a wide dynamic range and high sensitivity, allowing for the detection of even weak inhibitors.
-
Reduced Interference: Compared to fluorescence-based methods, luminescence is less prone to interference from autofluorescent compounds, a common issue with NCE libraries.
The workflow for this assay is designed to systematically validate its performance characteristics against predefined acceptance criteria, ensuring its suitability for determining the IC50 (half-maximal inhibitory concentration) of our lead compound.
Caption: Workflow for the Kinase-Glo® Luminescence Assay.
Detailed Protocol: Validation of the Kinase X Inhibition Assay
This protocol outlines the steps to fully validate the assay according to international guidelines.[5][6]
Objective: To demonstrate the assay is accurate, precise, specific, and robust for measuring the inhibitory activity of this compound against Kinase X.
Materials:
-
This compound (Test Article)
-
Known Kinase X inhibitor (Positive Control, e.g., Staurosporine)
-
Recombinant Human Kinase X enzyme
-
Kinase-specific peptide substrate
-
ATP, MgCl2, DTT, BSA
-
Kinase-Glo® Luminescence Assay Kit
-
DMSO (Vehicle)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
White, opaque 384-well plates
Validation Parameters & Procedures:
-
Specificity:
-
Procedure: Run the assay in the absence of Kinase X, in the absence of the peptide substrate, and in the absence of ATP.
-
Rationale: To confirm that the signal is dependent on the specific enzymatic reaction. The test article should not inhibit the luminescent signal directly.
-
Acceptance: Signal in control wells should be <5% of the signal from the complete reaction mixture.
-
-
Precision (Repeatability & Intermediate Precision):
-
Procedure:
-
Intra-assay (Repeatability): Prepare three independent dilution series of the test article and the positive control. Run on the same plate, by the same operator, on the same day. Calculate the IC50 and coefficient of variation (%CV) for the replicates.
-
Inter-assay (Intermediate Precision): Repeat the experiment on three different days with three different batches of reagents, performed by two different operators.
-
-
Rationale: To assess the variability of the assay under the same and different conditions. This ensures the results are reproducible over time.
-
Acceptance: %CV of IC50 values should be ≤25%.
-
-
Accuracy:
-
Procedure: Use a reference standard (a well-characterized batch of the test article). Prepare samples at high, medium, and low concentrations (e.g., 80%, 50%, and 20% of the expected IC50). Determine the %inhibition and compare it to the theoretical value.
-
Rationale: To determine how close the measured value is to the true value.
-
Acceptance: The mean value should be within ±20% of the nominal value.
-
-
Linearity and Range:
-
Procedure: Generate a full dose-response curve with at least 8 concentrations of the test article, spanning from no inhibition to 100% inhibition.
-
Rationale: To ensure the assay response is proportional to the analyte concentration within a defined range. This is critical for accurate IC50 determination.
-
Acceptance: The dose-response curve should have a good fit (R² > 0.98) using a 4-parameter logistic model.
-
-
Robustness:
-
Procedure: Intentionally introduce small, deliberate variations to assay parameters (e.g., ±10% incubation time, ±2°C temperature, different lots of critical reagents).
-
Rationale: To evaluate the assay's capacity to remain unaffected by minor variations in experimental conditions, which reflects its reliability in routine use.[7]
-
Acceptance: The resulting IC50 values should not deviate by more than ±25% from the value obtained under standard conditions.
-
Data Summary: Acceptance Criteria for Assay Validation
| Validation Parameter | Metric | Acceptance Criterion | Rationale |
| Specificity | Signal vs. Control | Signal without enzyme/substrate must be <5% of full reaction. | Ensures signal is from target-specific activity. |
| Precision | %CV of IC50 | Intra-assay: ≤25%Inter-assay: ≤25% | Guarantees reproducibility of results. |
| Accuracy | % Recovery | Mean value is within 80-120% of the nominal value. | Confirms the assay measures the true value. |
| Linearity | R-squared (R²) | R² > 0.98 for the dose-response curve fit. | Ensures a reliable relationship between dose and response. |
| Robustness | IC50 Deviation | IC50 remains within ±25% of control under varied conditions. | Demonstrates assay reliability for routine use. |
Part 2: Comparison with Orthogonal Assays for Hit Confirmation
Relying on a single biochemical assay is insufficient for robust hit validation. Assay artifacts, such as compound aggregation or technology-specific interference, can lead to false positives.[8] Therefore, confirming the inhibitory activity of this compound using orthogonal methods—assays with different underlying principles—is a critical step.
Caption: Hypothetical signaling pathway inhibited by the compound.
Alternative Assay 1: Microscale Thermophoresis (MST) - A Direct Binding Assay
-
Principle of Causality: MST measures the motion of molecules in microscopic temperature gradients. A change in this motion upon ligand binding is detected, allowing for the direct quantification of binding affinity (Kd). This method is orthogonal to the activity assay because it measures direct physical interaction rather than enzymatic function. It is an excellent tool to rule out non-specific enzyme inhibition.
-
High-Level Protocol:
-
Label the target protein (Kinase X) with a fluorescent dye.
-
Keep the concentration of the labeled Kinase X constant.
-
Prepare a serial dilution of this compound.
-
Mix the labeled kinase with each compound concentration and load into glass capillaries.
-
Measure the thermophoretic movement in an MST instrument.
-
Plot the change in signal against the compound concentration to determine the dissociation constant (Kd).
-
Alternative Assay 2: Cellular Thermal Shift Assay (CETSA) - A Target Engagement Assay
-
Principle of Causality: CETSA assesses target engagement within a live, intact cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[9] This is a crucial step to confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological context.
-
High-Level Protocol:
-
Treat cultured cells (e.g., a cancer cell line overexpressing Kinase X) with the test compound or vehicle (DMSO).
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the amount of soluble Kinase X remaining at each temperature using Western Blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Comparative Guide to Selected Assays
| Feature | Luminescence ATP-Depletion | Microscale Thermophoresis (MST) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures enzyme activity via ATP consumption. | Measures direct molecular binding in solution. | Measures target protein stabilization in cells. |
| Endpoint | IC50 (Inhibition) | Kd (Binding Affinity) | Thermal Shift (Target Engagement) |
| Biological Context | Biochemical (Purified components) | Biochemical (Purified components) | Cellular (Intact cells/lysate) |
| Throughput | High (384/1536-well) | Medium (16 capillaries/run) | Low to Medium |
| Key Advantage | Fast, sensitive, scalable for screening. | Low sample consumption, measures direct binding. | Confirms target engagement in a physiological setting. |
| Key Limitation | Prone to artifacts (false positives/negatives). | Requires protein labeling, sensitive to buffer. | Lower throughput, requires a specific antibody. |
Conclusion: A Triad of Validation for Confident Decision-Making
The validation of an in vitro assay for a novel compound like this compound is not a single event but a systematic process. As demonstrated, a robust validation strategy relies on a triad of approaches: a well-validated primary biochemical assay, an orthogonal biophysical assay to confirm direct binding, and a cell-based assay to verify target engagement in a relevant biological system. By adhering to regulatory guidelines and understanding the scientific rationale behind each experimental choice, researchers can generate high-quality, reliable data. This rigorous, multi-faceted approach ensures that the decisions made during the critical early stages of drug discovery are based on a foundation of scientific integrity, maximizing the potential for success in the path toward developing new therapeutics.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. cell-easy.com [cell-easy.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. marinbio.com [marinbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioprocessintl.com [bioprocessintl.com]
Navigating Phenylpropanoic Acid Derivatives: A Comparative Guide to the Biological Potency of 3-(4-Fluoro-3-methylphenyl)propanoic Acid and its Analogs
In the landscape of modern drug discovery, the phenylpropanoic acid scaffold stands out as a privileged structure, serving as the foundation for a diverse range of therapeutic agents. From widely-used non-steroidal anti-inflammatory drugs (NSAIDs) to promising new treatments for type 2 diabetes, the versatility of this chemical motif is undeniable. This guide provides a comparative analysis of the biological potency of a specific, yet under-documented derivative, 3-(4-Fluoro-3-methylphenyl)propanoic acid, against its structurally similar counterparts.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationship (SAR) principles gleaned from extensive research on analogous compounds. By examining the impact of substitutions on the phenyl ring, we can extrapolate and predict the potential biological profile of our target compound, offering valuable insights for researchers and drug development professionals. This analysis will primarily focus on two key areas where phenylpropanoic acid derivatives have shown significant therapeutic potential: G protein-coupled receptor 40 (GPR40) agonism for the treatment of type 2 diabetes and cyclooxygenase (COX) inhibition for anti-inflammatory effects.
The Phenylpropanoic Acid Scaffold: A Gateway to Diverse Biological Activity
The 3-phenylpropanoic acid core, characterized by a phenyl group attached to a propanoic acid moiety, provides an ideal framework for molecular interactions with various biological targets. The carboxylic acid group can engage in crucial hydrogen bonding and ionic interactions within receptor binding pockets, while the phenyl ring offers a large surface for hydrophobic and aromatic interactions. The true versatility of this scaffold, however, lies in the ability to modify the phenyl ring with various substituents, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
GPR40 Agonism: A Modern Approach to Diabetes Management
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus.[1] Located predominantly on pancreatic β-cells, GPR40 activation by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues, as it carries a lower risk of hypoglycemia.[3]
The phenylpropanoic acid structure is a well-established scaffold for potent GPR40 agonists.[4] The carboxylic acid is essential for activity, mimicking the endogenous fatty acid ligands. The nature and position of substituents on the phenyl ring are critical determinants of agonist potency and efficacy.
Comparative Analysis of GPR40 Agonist Potential
While direct data for this compound is lacking, we can infer its potential activity by examining related compounds.
| Compound | Phenyl Ring Substitution | Predicted GPR40 Agonist Activity | Rationale |
| 3-Phenylpropanoic Acid | Unsubstituted | Weak | The unsubstituted phenyl ring provides a basic hydrophobic interaction but lacks specific features to enhance binding affinity and potency. |
| TAK-875 (Fasiglifam) | Complex substituted phenyl | Potent Partial Agonist | Features a more extended and complex aromatic system that optimizes interactions within the GPR40 binding pocket.[3] |
| AM-1638 | Complex substituted phenyl | Potent Full Agonist | Demonstrates that modifications to the phenylpropanoic acid scaffold can lead to full agonism, potentially offering superior therapeutic efficacy.[5] |
| This compound | 4-Fluoro, 3-Methyl | Potentially Potent Agonist | The combination of a "magic methyl" and a fluorine atom can enhance potency and metabolic stability.[5] Fluorine substitution can increase binding affinity through favorable electronic interactions, while the methyl group can provide beneficial steric interactions and block metabolic degradation. The 4-fluoro-2-methylphenyl moiety has been successfully incorporated into a potent GPR40 full agonist, suggesting that the 4-fluoro-3-methyl substitution pattern could also yield a highly active compound.[2] |
NSAID Activity: The Classical Role of Arylpropanoic Acids
Arylpropanoic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The substitution pattern on the aryl ring plays a crucial role in determining the potency and selectivity of COX inhibition.
Comparative Analysis of NSAID Potential
Based on the SAR of existing NSAIDs, we can project the potential anti-inflammatory profile of this compound.
| Compound | Phenyl Ring Substitution | Known/Predicted COX Inhibition | Rationale |
| Ibuprofen | 4-isobutyl | Non-selective COX inhibitor | A widely used NSAID with a well-characterized profile.[6] |
| Loxoprofen | 4-(2-oxocyclopentylmethyl) | Non-selective COX inhibitor | Another established NSAID.[7][8] |
| 2-Fluoroloxoprofen | 2-Fluoro, 4-(2-oxocyclopentylmethyl) | Non-selective COX inhibitor with potentially lower ulcerogenic activity | Fluorine substitution can modulate the physicochemical properties, potentially reducing gastric irritation.[7][9][10] |
| This compound | 4-Fluoro, 3-Methyl | Predicted to have NSAID activity | The arylpropanoic acid scaffold is a strong indicator of potential COX inhibition. The fluoro and methyl substitutions are likely to influence both potency and selectivity. Halogenated phenyl groups have been shown to be effective in ibuprofen-triazole conjugates with anti-inflammatory properties.[6] The specific positioning of these groups would require experimental validation to determine the precise COX-1/COX-2 selectivity and overall anti-inflammatory efficacy. |
Experimental Protocols for Potency Determination
To empirically determine the biological potency of this compound and its analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for such an evaluation.
GPR40 Agonist Activity Assays
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation, which is a key downstream event in the Gαq signaling pathway.[11][12]
-
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to GPR40, phospholipase C is activated, leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium from the endoplasmic reticulum, causing an increase in fluorescence that can be measured in real-time.[13][14]
-
Methodology:
-
Seed HEK293 or CHO cells stably expressing human GPR40 in a 96- or 384-well black, clear-bottom plate.
-
Incubate the cells overnight to allow for attachment.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.[15]
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Use a fluorescence plate reader with an automated injector to add the compounds to the wells while simultaneously measuring the fluorescence intensity over time.
-
Calculate the dose-response curve and determine the EC50 value.
-
2. β-Arrestin Recruitment Assay
This assay assesses the ability of the agonist to induce the recruitment of β-arrestin to the activated GPR40 receptor, a key event in receptor desensitization and an indicator of potential biased agonism.[16][17]
-
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR40 and β-arrestin, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[18][19]
-
Methodology:
-
Use a commercially available cell line co-expressing the tagged GPR40 and β-arrestin.
-
Plate the cells in a white, opaque 384-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the chemiluminescence using a plate reader.
-
Generate a dose-response curve to determine the EC50.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a more physiologically relevant assay that measures the compound's ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.[20][21]
-
Principle: Pancreatic islet cells (e.g., human or mouse islets) or insulin-secreting cell lines (e.g., INS-1E) are incubated with the test compound under low and high glucose conditions. The amount of insulin secreted into the medium is then quantified using an ELISA or HTRF assay.[22][23]
-
Methodology:
-
Isolate pancreatic islets or culture an insulin-secreting cell line.
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubate the cells with the test compound at various concentrations in both low- and high-glucose (e.g., 16.7 mM glucose) buffers for 1-2 hours.
-
Collect the supernatant.
-
Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Determine the fold-increase in insulin secretion at high glucose in the presence of the compound compared to the vehicle control.
-
Conclusion
The phenylpropanoic acid scaffold remains a fertile ground for the discovery of novel therapeutics. While direct experimental evidence for the biological potency of this compound is currently limited, a thorough analysis of the structure-activity relationships of analogous compounds provides a strong foundation for predicting its potential activities. The strategic placement of fluoro and methyl groups on the phenyl ring suggests a high likelihood of potent GPR40 agonism, making it a compelling candidate for further investigation in the context of type 2 diabetes. Furthermore, its inherent arylpropanoic acid structure warrants exploration of its anti-inflammatory properties through COX inhibition assays.
The experimental protocols detailed in this guide offer a clear and robust pathway for the empirical validation of these predictions. By systematically evaluating its activity in a panel of in vitro assays, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In This Issue, Volume 10, Issue 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 23. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate world of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ability of a molecule to interact with its intended target while minimizing off-target engagement is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, 3-(4-Fluoro-3-methylphenyl)propanoic acid. While the precise biological target of this compound is under active investigation, its structural alerts suggest potential interaction with G protein-coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the target of a significant portion of modern medicines.[1][2][3]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies to assess the selectivity profile of this compound against a panel of closely related hypothetical GPCR targets. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present comparative data to illustrate the compound's performance against alternative molecules.
Hypothetical Target and Rationale for Cross-Reactivity Panel
For the purpose of this guide, we will hypothesize that this compound (designated as Compound X) has been identified as a potent antagonist of a hypothetical GPCR, "Receptor A." Based on sequence homology and physiological function, a panel of potentially cross-reactive receptors has been selected for comprehensive screening:
-
Receptor B: A closely related subtype with significant sequence identity in the ligand-binding pocket.
-
Receptor C: A more distantly related receptor known to be activated by structurally similar endogenous ligands.
-
Receptor D: An unrelated receptor included as a negative control to establish a baseline for non-specific interactions.
The selection of this panel is a critical first step, as it allows for a systematic and tiered approach to understanding the selectivity profile of Compound X.
Methodology I: Probing Target Engagement with Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.[4][5] This technique allows for the determination of the inhibitory constant (Ki), a quantitative measure of binding affinity.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target GPCR (Receptor A, B, C, or D).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (typically at its Kd concentration), and varying concentrations of Compound X or a reference compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[6]
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[5]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Comparative Binding Affinity Data
| Compound | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) | Receptor D (Ki, nM) |
| Compound X | 15 | 250 | >10,000 | >10,000 |
| Alternative 1 | 25 | 50 | 500 | >10,000 |
| Alternative 2 | 5 | 1500 | 8000 | >10,000 |
Interpretation: The data in the table above illustrates that Compound X exhibits a high affinity for Receptor A. Its affinity for the closely related Receptor B is significantly lower (over 16-fold), and it shows negligible binding to Receptors C and D at concentrations up to 10 µM. In comparison, Alternative 1 demonstrates a less desirable selectivity profile with only a 2-fold selectivity for Receptor A over Receptor B. Alternative 2, while potent at Receptor A, still maintains a higher affinity for Receptor B compared to Compound X.
Methodology II: Assessing Functional Selectivity with Cell-Based Assays
While binding assays provide crucial information about target engagement, they do not reveal the functional consequences of this interaction (i.e., agonism, antagonism, or inverse agonism). Cell-based functional assays are therefore essential to characterize the pharmacological profile of a compound and confirm its selectivity in a more physiologically relevant context.[1][7]
Hypothetical Signaling Pathway of Receptor A
For this guide, we will assume Receptor A is a Gq-coupled GPCR. Upon activation by an agonist, Gq-coupled receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[1][8]
References
- 1. marinbio.com [marinbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Synthetic Routes to 3-(4-Fluoro-3-methylphenyl)propanoic Acid
Introduction
3-(4-Fluoro-3-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a substituted phenylpropanoic acid, is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.
Route 1: Knoevenagel Condensation followed by Catalytic Hydrogenation
This classical approach builds the carbon skeleton of the target molecule through a two-step sequence, commencing with the Knoevenagel condensation of a readily available benzaldehyde derivative with malonic acid. The resulting α,β-unsaturated carboxylic acid is then reduced to the desired propanoic acid.
Scientific Rationale
The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that leverages the acidity of the α-protons in malonic acid.[1] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the formation of a nucleophilic enolate from malonic acid. This enolate then attacks the electrophilic carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. Subsequent dehydration of the aldol-type adduct yields the thermodynamically stable conjugated system of the cinnamic acid derivative.
The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. Catalytic hydrogenation is a highly effective and clean method for this transformation. A heterogeneous catalyst, such as palladium on carbon (Pd/C), is commonly employed. The substrate adsorbs onto the catalyst surface, followed by the addition of hydrogen across the double bond, leading to the saturated propanoic acid with high selectivity.
Experimental Protocol
Step 1: Synthesis of (E)-3-(4-fluoro-3-methylphenyl)acrylic acid via Knoevenagel Condensation
-
To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.2 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield (E)-3-(4-fluoro-3-methylphenyl)acrylic acid.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve (E)-3-(4-fluoro-3-methylphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by recrystallization.
Visualizing the Pathway
Caption: Knoevenagel condensation followed by hydrogenation.
Route 2: Hydrolysis of 3-(4-Fluoro-3-methylphenyl)propanenitrile
This alternative route involves the formation of a nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid. The nitrile can be prepared through various methods, including the cyanation of a suitable halide or the conjugate addition of cyanide to an α,β-unsaturated system.
Scientific Rationale
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[2] This reaction can be performed under either acidic or basic conditions. In acidic hydrolysis, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium ion. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and the resulting imidate is further hydrolyzed to the carboxylate salt, which is then protonated in a separate work-up step to give the carboxylic acid.
A potential pathway to the required nitrile involves the reaction of 4-fluoro-3-methylbenzyl bromide with a cyanide source, followed by chain extension. A more direct approach could involve the conjugate addition of a cyanide nucleophile to an appropriate Michael acceptor.
Experimental Protocol
Step 1: Synthesis of 3-(4-fluoro-3-methylphenyl)propanenitrile (Illustrative example via Wittig reaction followed by Michael addition)
-
Prepare the Wittig reagent from (cyanomethyl)triphenylphosphonium chloride and a strong base like sodium hydride in an anhydrous solvent like THF.
-
Add 4-fluoro-3-methylbenzaldehyde (1.0 eq) to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction to isolate the α,β-unsaturated nitrile, (E/Z)-3-(4-fluoro-3-methylphenyl)acrylonitrile.
-
Perform a conjugate addition of a suitable nucleophile (e.g., a cuprate reagent) to introduce the third carbon of the propanoic acid chain, followed by quenching to yield 3-(4-fluoro-3-methylphenyl)propanenitrile. (Note: This is a generalized representation; a more direct cyanation of a suitable precursor would be preferable if available.)
Step 2: Hydrolysis of 3-(4-fluoro-3-methylphenyl)propanenitrile
-
To a round-bottom flask containing 3-(4-fluoro-3-methylphenyl)propanenitrile (1.0 eq), add a solution of aqueous sodium hydroxide (e.g., 20-40% w/v).
-
Heat the mixture to reflux and stir for several hours, monitoring the evolution of ammonia gas as an indicator of reaction progress.
-
After completion (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Visualizing the Pathway
Caption: Synthesis via nitrile hydrolysis.
Route 3: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
A less conventional but potentially viable route for certain substituted acetophenones is the Willgerodt-Kindler reaction.[3][4] This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.
Scientific Rationale
The Willgerodt-Kindler reaction involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine.[5] The mechanism is complex and thought to involve the initial formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group (in the form of a thioamide) to the terminal carbon of the alkyl chain. The resulting thioamide can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid. For this specific target, the starting material would be 4-fluoro-3-methylacetophenone, and the reaction would yield the phenylacetic acid derivative. A subsequent chain homologation, for instance, via the Arndt-Eistert synthesis, would be necessary to obtain the final propanoic acid.[6] Due to the multi-step nature and potentially harsh reaction conditions, this route is generally less favored than the preceding ones.
Experimental Protocol (Conceptual)
Step 1: Synthesis of 2-(4-fluoro-3-methylphenyl)thioacetomorpholide via Willgerodt-Kindler Reaction
-
A mixture of 4-fluoro-3-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by chromatography or recrystallization.
Step 2: Hydrolysis to 2-(4-fluoro-3-methylphenyl)acetic acid
-
The thioamide from the previous step is hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
After an appropriate reaction time, the mixture is worked up by extraction and acidification to yield the acetic acid derivative.
Step 3: Arndt-Eistert Homologation to this compound
-
The 2-(4-fluoro-3-methylphenyl)acetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
The acid chloride is then reacted with diazomethane to form a diazoketone.
-
The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and water to yield the desired this compound.
Visualizing the Pathway
Caption: Willgerodt-Kindler and Arndt-Eistert route.
Comparative Summary
| Feature | Route 1: Knoevenagel/Hydrogenation | Route 2: Nitrile Hydrolysis | Route 3: Willgerodt-Kindler/Homologation |
| Starting Materials | Readily available benzaldehyde | Potentially requires multi-step synthesis of nitrile | Readily available acetophenone |
| Number of Steps | 2 | 2 (assuming nitrile is available) | 3+ |
| Reagent Safety | Uses piperidine/pyridine; H₂ gas requires care | Cyanide reagents are highly toxic | Diazomethane is explosive and toxic |
| Scalability | Generally good | Can be challenging due to toxicity | Poor due to hazardous reagents |
| Overall Yield | Typically moderate to good | Variable, depends on nitrile synthesis | Generally lower due to multiple steps |
| Simplicity | Relatively straightforward | Can be complex depending on nitrile prep | Complex and requires specialized handling |
Conclusion
For the synthesis of this compound, the Knoevenagel condensation followed by catalytic hydrogenation (Route 1) emerges as the most practical and efficient method for laboratory-scale and potentially scalable production. This route utilizes readily accessible starting materials and well-established, high-yielding reactions. While the use of hydrogen gas requires appropriate safety precautions, the overall process is robust and avoids the highly toxic reagents associated with the other routes.
The nitrile hydrolysis pathway (Route 2) is a viable alternative, particularly if an efficient synthesis of the corresponding nitrile is available. However, the inherent toxicity of cyanide reagents necessitates stringent safety protocols.
The Willgerodt-Kindler reaction followed by homologation (Route 3) is a more circuitous and less efficient approach for this specific target molecule. The multi-step nature and the use of hazardous reagents like diazomethane make it the least favorable option for practical synthesis.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. However, for a balance of efficiency, reliability, and safety, the Knoevenagel condensation/hydrogenation sequence is the recommended approach.
References
A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 3-(4-Fluoro-3-methylphenyl)propanoic acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous quality control. 3-(4-Fluoro-3-methylphenyl)propanoic acid is a bespoke building block, a pharmaceutical intermediate whose structural integrity is paramount for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities—be they starting materials, by-products, or degradation products—can have cascading effects, compromising the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the FDA mandate stringent purity thresholds for APIs and their intermediates, making robust analytical validation not just a scientific necessity but a regulatory imperative.[2]
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond rote protocols to explore the causality behind our experimental choices, establishing a self-validating framework for confident purity assessment. The core principle of this guide is the application of orthogonal methods—distinct analytical techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a comprehensive and trustworthy purity profile, as an impurity unlikely to be detected by one method will almost certainly be caught by another.
The Orthogonal Approach: A Multi-Faceted View of Purity
No single analytical method can definitively declare a compound "pure." Each technique has inherent strengths and limitations. A comprehensive purity assessment, therefore, relies on an orthogonal strategy, integrating data from multiple, disparate analytical platforms. For this compound, our strategy will combine high-resolution separation techniques with definitive spectroscopic and elemental analysis.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the principal technique for quantifying the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target molecule from structurally similar impurities.[3]
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for aromatic carboxylic acids.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve a pH of ~3) is crucial.[4] At this pH, the carboxylic acid functional group is protonated (-COOH), rendering the molecule less polar and ensuring good retention and sharp, symmetrical peak shapes on the C18 column. A gradient elution starting with a higher aqueous composition and moving towards a higher organic composition (acetonitrile or methanol) allows for the elution of both polar and non-polar impurities.
-
Detection: The phenyl ring in the molecule contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~225 nm) provides high sensitivity for the main compound and related aromatic impurities.[4]
Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
-
System Suitability Test (SST): Before sample analysis, perform a system suitability test to ensure the system is operating correctly. This involves injecting a standard solution and verifying parameters like peak asymmetry, theoretical plates, and resolution between the main peak and a known impurity standard. This is a self-validating step mandated by guidelines like ICH Q2(R1).
-
Standard Preparation: Prepare a standard solution of this compound reference material at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions and run the gradient program. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Caption: High-level workflow for HPLC purity analysis.
Data Presentation: HPLC Purity Analysis
| Retention Time (min) | Peak Area | Area % | Identification |
| 4.5 | 15,200 | 0.15% | Starting Material Impurity |
| 8.2 | 10,050,000 | 99.75% | This compound |
| 9.5 | 10,050 | 0.10% | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is an excellent orthogonal partner to HPLC for purity analysis, as it excels at detecting impurities that HPLC might miss, such as residual solvents from the synthesis.
Causality of Method Design
-
Derivatization: Carboxylic acids have low volatility and can interact with the GC column, leading to poor peak shape. To overcome this, the -COOH group is often derivatized (e.g., via silylation with BSTFA or esterification) to create a more volatile and thermally stable analyte. This step is critical for successful GC analysis.
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl polysiloxane) is a good starting point, providing effective separation for a wide range of organic molecules.
-
Mass Spectrometry (MS) Detection: MS detection is highly specific and provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of impurities by comparing their mass spectra to libraries like NIST.
Experimental Protocol: GC-MS
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine.
-
Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
System Preparation:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: Identify peaks by comparing their mass spectra against the NIST spectral library. Quantify based on peak area.
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. For purity analysis, ¹H and ¹³C NMR serve two purposes: confirming the identity of the bulk material and detecting and identifying structurally distinct impurities.[6]
Causality of Method Design
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals is directly proportional to the number of protons, making it highly quantitative. An impurity will present as a set of signals that do not correspond to the main structure, and its concentration can often be estimated relative to the main compound's signals.
-
¹³C NMR: Shows the number of different carbon environments in the molecule. The presence of extra peaks indicates carbon-containing impurities.[7]
-
Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum.[8] Tetramethylsilane (TMS) is added as an internal standard with a chemical shift defined as 0.0 ppm.[8]
Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~11-12 | Broad Singlet | 1H | -COOH |
| ¹H | ~7.0-7.2 | Multiplet | 3H | Aromatic protons |
| ¹H | ~2.9 | Triplet | 2H | -CH₂-Ar |
| ¹H | ~2.6 | Triplet | 2H | -CH₂-COOH |
| ¹H | ~2.2 | Singlet | 3H | -CH₃ |
| ¹³C | ~178 | Singlet | - | C=O |
| ¹³C | ~160 (d, J≈245 Hz) | Doublet | - | C-F |
| ¹³C | ~120-135 | Multiple | - | Aromatic Carbons |
| ¹³C | ~35 | Singlet | - | -CH₂-COOH |
| ¹³C | ~30 | Singlet | - | -CH₂-Ar |
| ¹³C | ~14 | Singlet | - | -CH₃ |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and other conditions.
The presence of signals outside these expected regions, or with incorrect integrations, would indicate impurities.
A Comparative Summary of Orthogonal Techniques
| Technique | Principle | Primary Purpose | Strengths | Limitations |
| RP-HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantify non-volatile impurities. | High precision, high resolution, robust, widely applicable. | Requires chromophore for UV detection; may not detect co-eluting or non-UV active impurities. |
| GC-MS | Separation by boiling point/volatility. | Identify and quantify volatile/semi-volatile impurities (e.g., solvents). | High sensitivity, provides structural data (MS), excellent for volatiles. | Not suitable for non-volatile or thermally labile compounds; often requires derivatization. |
| NMR ('H, ¹³C) | Nuclear spin in a magnetic field. | Unambiguous structure confirmation and identification of impurities. | Provides detailed structural information, highly quantitative (¹H), universal detection for soluble compounds. | Relatively low sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Combustion and detection of resulting gases. | Confirm empirical formula. | Provides fundamental compositional data. | Does not distinguish between isomers; provides no information on individual impurities. |
Conclusion: Building a Foundation of Trustworthiness
Validating the purity of a pharmaceutical intermediate like this compound is a rigorous, multi-step process. By employing an orthogonal analytical strategy that combines the quantitative power of HPLC, the volatile-screening capability of GC-MS, and the definitive structural insight of NMR, we build a comprehensive and self-validating data package.[9] This approach not only satisfies stringent regulatory requirements but also provides the highest degree of confidence in the quality of the material, ensuring that the subsequent steps in the drug development pipeline are built on a foundation of analytical certainty. High-purity intermediates are essential for enabling reliable stability testing, impurity profiling, and ensuring the safety and efficacy of the final drug product.[10]
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. scispace.com [scispace.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Guide to Enhancing Experimental Reproducibility: 3-(4-Fluoro-3-methylphenyl)propanoic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research, particularly within drug discovery and development, the reproducibility of experimental results stands as a cornerstone of progress and reliability. This guide offers an in-depth technical analysis of the factors influencing the reproducibility of experiments involving 3-(4-Fluoro-3-methylphenyl)propanoic acid, a substituted phenylpropanoic acid with potential applications in metabolic research as a peroxisome proliferator-activated receptor (PPAR) modulator. We will delve into the intricacies of its synthesis, characterization, and application, while providing a comparative analysis with alternative compounds to empower researchers to make informed decisions and achieve consistent, trustworthy results.
The Critical Nature of Reproducibility in Synthesis and Application
The challenge of reproducibility is a well-documented issue within the chemical sciences. Variations in experimental outcomes can arise from a multitude of factors, including the purity of starting materials and reagents, subtle deviations in reaction conditions, and the methods of purification and characterization.[1] For active pharmaceutical ingredients (APIs) and research compounds like this compound, ensuring consistent synthesis and predictable performance in biological assays is paramount for the validation of scientific findings and the advancement of therapeutic programs.[2]
This guide will address these challenges by providing a framework for robust experimental design and execution, using this compound as a central case study.
Synthesis of this compound: A Protocol for Consistency
The synthesis of this compound can be approached through various synthetic routes common for phenylpropanoic acids.[3][4][5] A reliable and reproducible method involves the hydrogenation of the corresponding cinnamic acid derivative. This section provides a detailed protocol, highlighting critical control points to ensure batch-to-batch consistency.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Knoevenagel Condensation to form (E)-3-(4-Fluoro-3-methylphenyl)acrylic acid
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 vol).
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield crude (E)-3-(4-fluoro-3-methylphenyl)acrylic acid.
Causality Behind Choices: The use of pyridine as a solvent and piperidine as a catalyst is a classic combination for the Knoevenagel condensation, promoting the reaction between the aldehyde and the active methylene group of malonic acid.[5] Acidification is crucial for the precipitation of the carboxylic acid product.
Step 2: Hydrogenation to this compound
-
In a hydrogenation vessel, dissolve the crude (E)-3-(4-fluoro-3-methylphenyl)acrylic acid (1.0 eq) in methanol (10-15 vol).
-
Add 10% Palladium on carbon (Pd/C) (1-5 mol%) as the catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Causality Behind Choices: Palladium on carbon is a highly effective and widely used catalyst for the reduction of carbon-carbon double bonds.[3] Methanol is a suitable solvent that readily dissolves the starting material and product. Filtration through Celite is essential to completely remove the pyrophoric catalyst.
Purification and Characterization: The Keys to Verifiable Results
Purification Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality Behind Choices: Recrystallization is a powerful technique for purifying solid organic compounds by separating the desired compound from soluble impurities. The choice of solvent is critical and should be determined empirically to ensure high recovery of the pure product.
Characterization Methods:
Thorough characterization is non-negotiable for confirming the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | To determine the proton framework of the molecule. | Signals corresponding to the aromatic protons, the methyl group protons, and the two methylene groups of the propanoic acid chain. Chemical shifts and splitting patterns should be consistent with the structure.[6] |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for all 10 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, methylene, carbonyl).[7] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₁FO₂ (182.19 g/mol ).[8] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high level of purity (ideally >95%). The method can be optimized to detect potential impurities.[9][10] |
Note on NMR Data: The exact chemical shifts in ¹H and ¹³C NMR spectra can be influenced by the solvent used. It is crucial to report the solvent along with the spectral data.[6][7][11]
Identifying and Mitigating Common Pitfalls in Synthesis
Several factors can lead to poor reproducibility in the synthesis of this compound. Understanding these potential issues is the first step toward mitigating them.
Potential Side Reactions and Impurities:
-
Incomplete Hydrogenation: Residual (E)-3-(4-fluoro-3-methylphenyl)acrylic acid can be a significant impurity if the hydrogenation reaction is not driven to completion.
-
Over-reduction: Under harsh hydrogenation conditions, the aromatic ring could potentially be reduced, though this is less likely with Pd/C at low pressure.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can be present in the final product.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Inefficient reaction conditions. | Ensure anhydrous conditions, optimize reaction time and temperature. |
| Incomplete Hydrogenation | Inactive catalyst or insufficient hydrogen pressure. | Use fresh, high-quality Pd/C catalyst. Increase hydrogen pressure or reaction time. |
| Presence of Impurities in Final Product | Inefficient purification. | Optimize the recrystallization solvent system. Consider column chromatography for highly impure samples. |
Performance Comparison: this compound vs. Alternatives in PPAR Modulation
Substituted phenylpropanoic acids are a well-known class of compounds that can act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[12] To provide a comprehensive guide, we will compare the potential performance of this compound with other known PPAR agonists.
Alternative PPAR Agonists:
-
Fenofibrate: A clinically used PPARα agonist for treating hyperlipidemia.[13]
-
Pioglitazone: A thiazolidinedione class PPARγ agonist used for the treatment of type 2 diabetes.[14]
-
GW501516 (Cardarine): A potent and selective PPARδ agonist.[15]
Comparative Performance in In Vitro Assays:
The efficacy of these compounds is typically assessed using cell-based transactivation assays, where their ability to activate a specific PPAR isoform is measured.
| Compound | Target PPAR Isoform | Reported EC₅₀ (in vitro) | Key Considerations for Reproducibility |
| This compound | Primarily PPARα/γ (Hypothesized) | Data not widely available; requires experimental determination. | Purity is critical; minor impurities can lead to off-target effects. |
| Fenofibric Acid (active metabolite of Fenofibrate) | PPARα | ~1-10 µM | Commercial availability of high-purity material. Potential for batch-to-batch variation from different suppliers. |
| Pioglitazone | PPARγ | ~0.1-1 µM | Well-characterized reference compound. Ensure proper storage to prevent degradation. |
| GW501516 | PPARδ | ~1-10 nM | High potency requires accurate and consistent dilutions. |
Note on EC₅₀ Values: The half-maximal effective concentration (EC₅₀) values can vary depending on the specific cell line, reporter gene construct, and assay conditions used. It is essential to run a known reference compound in parallel for valid comparisons.[16][17]
Logical Framework for Compound Evaluation
Caption: A logical workflow for the reproducible evaluation of a novel compound.
Conclusion: A Commitment to Rigor
The reproducibility of experimental findings is not merely a technicality but a fundamental principle of scientific integrity. For researchers working with this compound and other novel compounds, a meticulous approach to synthesis, purification, and characterization is indispensable. By understanding the critical parameters that influence experimental outcomes and by employing robust, well-documented protocols, the scientific community can build a more reliable and progressive foundation for drug discovery and development. This guide provides a framework to achieve that goal, emphasizing that true scientific advancement is built on a bedrock of reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vmr.biz [vmr.biz]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]
- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 15. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(4-Fluoro-3-methylphenyl)propanoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from initial synthesis to final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-Fluoro-3-methylphenyl)propanoic acid (CAS 881189-64-6). The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the core principles of a robust Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2]
The fundamental principle guiding this protocol is risk mitigation. This compound, as a halogenated organic compound, requires specific handling considerations. While a dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 3-(4-Fluorophenyl)propionic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, we must operate under the assumption that this compound is hazardous and manage its waste stream accordingly.
Part 1: Hazard Characterization and Immediate Safety
Before handling or disposing of this compound, it is critical to understand its potential hazards. The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds, which often have specific disposal requirements and can be more costly to manage than non-halogenated waste.[5][6][7]
1.1. Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[3] | Protects against accidental splashes or dust, preventing serious eye irritation.[4][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility charts. | Prevents direct skin contact, mitigating the risk of skin irritation. Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols may be generated.[3] | Ensures respiratory safety if engineering controls are insufficient to minimize inhalation exposure. |
1.2. Engineering Controls
All handling and preparation of waste should occur within a certified chemical fume hood.[6] This primary engineering control is essential to minimize inhalation exposure and contain any potential spills.
Part 2: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams is not only a safety hazard but can also lead to significant increases in disposal costs.[7][9]
Step-by-Step Collection Procedure:
-
Designate a Waste Stream: this compound waste must be collected as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on its form.
-
Select the Correct Container:
-
Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clean, in good condition, and have a secure, screw-top lid.[10][11]
-
Liquids (if dissolved in a solvent): Use a sealable, chemically compatible container (e.g., glass or HDPE for most organic solvents). Crucially, do not store in metal containers if the solution is acidic. [12] The container must have a leak-proof, screw-top cap.[10]
-
-
Segregation Imperative:
-
DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[5][7]
-
DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[7] Incompatible mixtures can lead to dangerous reactions.[9]
-
DO NOT dispose of this chemical down the drain.[7] This is a violation of EPA regulations and can harm the environment.[10]
-
The workflow for waste segregation and handling is visualized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Part 3: Container Management and Labeling
Regulatory compliance hinges on meticulous container management and labeling within the laboratory's Satellite Accumulation Area (SAA).[11][13]
3.1. Container Handling:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[5][11] This prevents the release of vapors and protects against spills.
-
Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[12]
-
Secondary Containment: Store the waste container within a larger, chemically compatible secondary container to contain any potential leaks.
3.2. Hazardous Waste Labeling:
As soon as the first drop of waste is added, the container must be labeled with a proper hazardous waste tag. The label must be fully completed and include:
-
The words "Hazardous Waste"
-
Full chemical name(s): "Waste this compound." Avoid abbreviations or chemical formulas.[5] If it's a solution, list the solvent(s) as well.
-
Hazard identification: Check all applicable hazard boxes (e.g., Irritant, Toxic).
-
Generator Information: Your name, lab location, and contact information.
Part 4: Spill Management and Final Disposal
Accidents can happen, and a clear, pre-defined emergency plan is essential.
4.1. Spill Cleanup:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with absorbent material (e.g., chemical spill pads or vermiculite).
-
Carefully sweep up the solid material or absorbed liquid, place it in a sealed container, and label it as hazardous waste.[8]
-
Clean the spill area thoroughly.
-
4.2. Arranging for Final Disposal:
Once the waste container is full or has been in the SAA for the maximum allowed time (per your institution's policy, often 6-12 months), you must arrange for its removal.[10][13]
-
Contact your institution's EHS department or the designated hazardous waste management office.
-
Follow their specific procedures for requesting a waste pickup.
-
Ensure the waste label is complete and legible before the scheduled pickup.
By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This is not merely a procedural task but a professional responsibility integral to the integrity of our scientific work.
References
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. aksci.com [aksci.com]
- 9. pfw.edu [pfw.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Fluoro-3-methylphenyl)propanoic acid
As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides an in-depth operational plan for the safe handling of 3-(4-Fluoro-3-methylphenyl)propanoic acid, a compound that, while valuable in research and development, necessitates careful management to mitigate potential hazards. This document moves beyond a simple checklist, offering a procedural and educational resource for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Can cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][3][4]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against exposure.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the mandatory PPE for working with this compound, with detailed explanations for each selection.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Standard safety glasses are insufficient. Tight-fitting chemical safety goggles are required to protect against dust particles and potential splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring the compound. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves provide adequate protection against incidental contact.[5] It is critical to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for extended handling periods. |
| Body | Flame-resistant lab coat | A fully buttoned, flame-resistant lab coat is mandatory to protect the skin from accidental spills and contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is not typically required when handling small quantities in a well-ventilated area or a certified chemical fume hood. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is essential to prevent respiratory irritation.[4][6] |
| Feet | Closed-toe shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory. Closed-toe shoes made of a non-porous material are required to protect against spills. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing the risk of exposure and ensuring a safe laboratory environment. The following diagram and step-by-step guide outline the essential procedures for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Carefully inspect all PPE for any defects, such as cracks in goggles or tears in gloves.
-
Don PPE in the following order: lab coat, respirator (if needed), goggles, face shield, and then gloves.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.
-
Dispose of all contaminated waste, including gloves and any disposable labware, in a designated hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][9] The storage area should be locked.[1][2]
-
Disposal: Dispose of unused material and its container at an approved waste disposal plant.[1][2] Do not allow the product to enter drains.[9] All disposal activities must be in accordance with local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
